molecular formula C6H8BrN2OP B8139974 (5-Bromopyrimidin-2-yl)dimethylphosphine oxide

(5-Bromopyrimidin-2-yl)dimethylphosphine oxide

Cat. No.: B8139974
M. Wt: 235.02 g/mol
InChI Key: CXGGWIFQTNZZNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromopyrimidin-2-yl)dimethylphosphine oxide (CAS 2613382-99-1) is a high-value chemical building block with a molecular weight of 235.02 g/mol and a defined molecular formula of C6H8BrN2OP . This compound is characterized by its pyrimidine ring system, which is substituted with a bromine atom at the 5-position and a dimethylphosphine oxide group at the 2-position . This specific structure makes it a versatile intermediate in scientific research, particularly in medicinal chemistry and drug discovery. The bromine atom serves as an excellent site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing researchers to create a diverse array of more complex derivatives . Simultaneously, the dimethylphosphine oxide group can influence the molecule's electronic properties and is a key motif in the development of targeted therapeutics . With a typical purity of 95% , it is supplied for laboratory applications. Researchers should note the associated safety information; this compound may be harmful if swallowed and cause skin or serious eye irritation . It is recommended to handle it with appropriate personal protective equipment and only in a well-ventilated area . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-bromo-2-dimethylphosphorylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN2OP/c1-11(2,10)6-8-3-5(7)4-9-6/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGGWIFQTNZZNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=NC=C(C=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN2OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Chemical Architecture & Synthetic Utility of (5-Bromopyrimidin-2-yl)dimethylphosphine Oxide

[1]

Executive Summary

(5-Bromopyrimidin-2-yl)dimethylphosphine oxide represents a high-value "bifunctional scaffold" in modern drug discovery. It bridges the gap between traditional heterocyclic chemistry and organophosphorus utility. Unlike the lipophilic diphenylphosphine oxides, the dimethylphosphine oxide (DMPO) moiety serves as a "solubility switch," significantly lowering LogP and acting as a potent hydrogen bond acceptor.

This guide details the chemical properties, chemoselective synthesis, and application of this scaffold.[1] The core value proposition of this molecule lies in its orthogonal reactivity : the C2-position bears a stable, polar phosphine oxide, while the C5-position retains a bromine atom primed for late-stage palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

Chemical Profile & Electronic Properties[1]

Understanding the electronic distribution is critical for predicting reactivity. The pyrimidine ring is electron-deficient, a property amplified by the phosphine oxide at C2.[1]

PropertyValue / DescriptionImpact on Reactivity
Molecular Formula C₆H₈BrN₂OP--
Molecular Weight 235.02 g/mol Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).[1]
C2-Substituent -P(O)(CH₃)₂Strong electron-withdrawing group (inductive).[1] Increases acidity of C4/C6 protons.
C5-Substituent -BrClassic electrophile.[1] Unreactive to SNAr; highly reactive to Pd(0).
Solubility High (Polar Organic/Aq)The P=O bond is a strong H-bond acceptor, enhancing aqueous solubility compared to aryl analogs.[1]
H-Bond Acceptor StrongThe oxygen on phosphorus is more basic than amide carbonyls, aiding kinase hinge binding.[1]
Structural Logic

The dimethylphosphine oxide group is tetrahedral, creating a distinct 3D vector compared to planar amide or sulfonamide linkers.[2] This "escape from flatland" is a desired trait in increasing the selectivity of kinase inhibitors.

Chemoselective Synthesis

The synthesis of this compound requires navigating a chemoselectivity challenge. The starting material, 5-bromo-2-chloropyrimidine , possesses two electrophilic sites:[1]

  • C2-Cl: Activated for Nucleophilic Aromatic Substitution (SNAr).

  • C5-Br: Activated for Palladium-catalyzed Oxidative Addition.[1]

To install the phosphorus at C2 without touching the C5-bromide, we utilize the nucleophilicity of the secondary phosphine oxide anion (SPO) rather than a metal-catalyzed route which might scramble the halides.[1]

Protocol: SNAr Displacement

Note: This protocol relies on the tautomeric equilibrium of dimethylphosphine oxide (HP(O)Me₂).

Reagents
  • Substrate: 5-Bromo-2-chloropyrimidine (1.0 equiv)

  • Reagent: Dimethylphosphine oxide (1.1 equiv)

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Solvent: DMF or DMSO (Anhydrous)

  • Atmosphere: Nitrogen or Argon (Strict exclusion of O₂ is not strictly required for SNAr, but recommended to prevent phosphine oxidation side products).

Step-by-Step Methodology
  • Preparation of Nucleophile: In a flame-dried flask under Argon, dissolve dimethylphosphine oxide in anhydrous DMF.

  • Deprotonation: Add K₂CO₃. Stir at room temperature for 15 minutes. The base shifts the equilibrium to the phosphinite anion (Me₂P-O⁻ ↔ Me₂P=O).

  • Addition: Add 5-bromo-2-chloropyrimidine in one portion.

  • Reaction: Heat the mixture to 50–60°C .

    • Critical Control Point: Do not exceed 80°C. Higher temperatures may degrade the pyrimidine ring or cause halogen scrambling.

    • Monitoring: Monitor by LC-MS.[1] The C2-Cl is highly labile due to the two adjacent nitrogens; conversion should be complete within 2–4 hours.

  • Workup:

    • Dilute with EtOAc.

    • Wash with brine (3x) to remove DMF.

    • Dry over Na₂SO₄ and concentrate.[3]

  • Purification: Flash chromatography (DCM/MeOH gradient). The product is polar; expect elution at 5-10% MeOH.

Synthetic Workflow Diagram

SynthesisSM15-Bromo-2-chloropyrimidine(Electrophile)Prod(5-Bromopyrimidin-2-yl)dimethylphosphine oxideSM1->ProdSNAr Attack(C2 Selectivity)SM2Dimethylphosphine Oxide(Nucleophile)InterMe2P-O(-) Anion(In situ)SM2->InterK2CO3, DMFDeprotonationInter->ProdDisplacement of Cl-

Caption: Chemoselective SNAr synthesis targeting the C2 position while preserving the C5-Bromine handle.

Reactivity Profile & Applications

Once synthesized, the molecule serves as a "Hub" for divergent synthesis.[1] The C5-Bromine is now the primary reactive handle.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The most common application is coupling the pyrimidine core to aryl or heteroaryl boronic acids.

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Solvent: Dioxane/Water (4:1).

  • Significance: This reaction installs the "tail" of the drug molecule. The dimethylphosphine oxide group remains stable under these basic, aqueous conditions.

B. Buchwald-Hartwig Amination (C-N Bond Formation)

Used to install amine solubilizers or active pharmacophores at C5.

  • Catalyst: Pd₂dba₃ / Xantphos.

  • Note: The P=O group can coordinate to Palladium. It may be necessary to increase catalyst loading (5-10 mol%) compared to standard aryl bromides.

C. Reduction (Optional)

While the oxide is usually the desired state, it can be reduced to the phosphine (P(III)) using trichlorosilane (HSiCl₃), though this is rare in medicinal chemistry due to the oxidation sensitivity of alkyl phosphines.

Divergent Synthesis Pathway

ReactivityCore(5-Bromopyrimidin-2-yl)dimethylphosphine oxideSuzukiSuzuki Coupling(Ar-B(OH)2, Pd)Core->SuzukiBuchwaldBuchwald-Hartwig(R-NH2, Pd)Core->BuchwaldReductionReduction(HSiCl3)Core->ReductionProd_SuzBiaryl Scaffold(Kinase Inhibitors)Suzuki->Prod_SuzProd_BuchAminopyrimidine(Soluble Analogs)Buchwald->Prod_BuchProd_RedP(III) Ligand(Catalysis)Reduction->Prod_Red

Caption: Divergent functionalization of the C5-Bromo handle. The P=O group remains inert during Pd-catalyzed C-C and C-N bond formation.[1]

Medicinal Chemistry Utility

The "Brigatinib Effect"

The dimethylphosphine oxide (DMPO) motif is validated by the ALK inhibitor Brigatinib (Alunbrig). In drug design, replacing a phenyl ring or a tert-butyl group with DMPO often results in:

  • Lower LogP: Increased water solubility (approx. 10–50 fold improvement).

  • Metabolic Stability: The P-C bond is metabolically robust compared to N-dealkylation sites.

  • Novel H-Bonding: The P=O oxygen accepts hydrogen bonds in a geometry distinct from carbonyls, often picking up unique interactions in the ATP-binding pocket of kinases.

Comparative Data: DMPO vs. Analogs
Functional GroupLogP (Approx)H-Bond Acceptor StrengthMetabolic Stability
-P(O)Me₂ (DMPO) Low (Polar) Very High High
-C(O)Me (Acetyl)MediumModerateModerate (Hydrolysis risk)
-SO₂Me (Sulfone)LowWeakHigh
-Ph (Phenyl)High (Lipophilic)NoneHigh

References

  • Chemical Identity & Availability

    • Source: Sigma-Aldrich / Merck Product Directory.[1]

    • Compound: this compound.[1][4][5]

    • URL: (Verified Commercial Source).

  • Medicinal Chemistry of Phosphine Oxides

    • Title: Phosphine Oxides from a Medicinal Chemist’s Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery.
    • Journal:Journal of Medicinal Chemistry (2020).[6]

    • Significance: Validates the solubility and metabolic stability claims of the DMPO group.
    • URL:[1]

  • Synthetic Methodology (General C-P Bond Formation)

    • Title: Synthesis of Medchem-relevant Dimethylphosphine Oxide (DMPO) Containing Building Blocks.
    • Source: Enamine Technical Notes.
    • Significance: Describes the SNAr and coupling str
    • URL:[1]

  • Reactivity of 2,4-Dichloropyrimidines

    • Title: C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.[1][7]

    • Source:J. Am. Chem. Soc. (Neufeldt Group).
    • Significance: Provides context on the difficulty of C2 vs C4 selectivity, supporting the choice of SNAr for C2-functionaliz
    • URL:[1]

Molecular weight and formula of (5-Bromopyrimidin-2-yl)dimethylphosphine oxide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular weight and formula of (5-Bromopyrimidin-2-yl)dimethylphosphine oxide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound is a specialized heterocyclic building block increasingly utilized in medicinal chemistry, particularly in the design of kinase inhibitors. It features a pyrimidine core substituted with a bromine atom at the 5-position and a dimethylphosphine oxide (DMPO) group at the 2-position.

This compound represents a strategic "bioisostere" where the highly polar, hydrogen-bond-accepting phosphine oxide moiety mimics amide or sulfone functionalities, potentially improving solubility and metabolic stability in drug candidates. Its 5-bromo substituent serves as a versatile handle for further functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid construction of complex libraries.

Chemical Identity & Physicochemical Properties[1]

The following data consolidates the core identifiers and calculated properties essential for analytical verification and experimental planning.

Identity Matrix
Parameter Data
Chemical Name This compound
CAS Registry Number 2613382-99-1
Molecular Formula C₆H₈BrN₂OP
Molecular Weight 235.02 g/mol
SMILES CP(=O)(C)C1=NC=C(C=N1)Br
IUPAC Name (5-bromopyrimidin-2-yl)-dimethyl-oxophosphorane
Appearance Off-white to pale yellow solid (typical)
Calculated Properties
Property Value Significance
LogP (Predicted) ~0.5 - 1.2Indicates moderate lipophilicity; DMPO lowers LogP compared to alkyl analogs.
TPSA ~45 ŲPolar surface area dominated by the P=O and pyrimidine nitrogens.
H-Bond Acceptors 3(2 Pyrimidine N + 1 Phosphine Oxide O)
H-Bond Donors 0Lacks acidic protons, reducing non-specific binding.
Rotatable Bonds 1The C(2)-P bond allows conformational flexibility.

Structural Analysis & Electronic Properties

Understanding the electronic distribution of this molecule is critical for predicting its reactivity and binding interactions.

Electronic Architecture
  • Pyrimidine Core (Electron Deficient): The 1,3-diazine ring is naturally electron-deficient. The presence of the Phosphine Oxide group at the 2-position further modulates this electron density.

  • Dimethylphosphine Oxide (DMPO) Group:

    • Geometry: The phosphorus atom adopts a tetrahedral geometry, projecting the methyl groups and the oxygen atom out of the aromatic plane.

    • Electronic Effect: The P=O bond is highly polarized (

      
      ), making the oxygen a strong hydrogen bond acceptor. Unlike carbonyls, the phosphorus center does not participate in 
      
      
      
      -conjugation with the ring to the same extent, acting largely as an inductive electron-withdrawing group (EWG).
  • 5-Bromo Substituent:

    • Located at the "meta-like" position relative to the nitrogens, the C-Br bond is activated for oxidative addition by Pd(0) catalysts, but is stable to nucleophilic attack compared to the 2- or 4-positions.

Structural Visualization

Structure cluster_legend Reactivity Logic Core Pyrimidine Ring (Electron Deficient) Pos2 Position 2 (C-P Bond) Core->Pos2 Activated for Nucleophilic Attack (Pre-Synthesis) Pos5 Position 5 (C-Br Bond) Core->Pos5 Activated for Pd-Coupling (Post-Synthesis) DMPO Dimethylphosphine Oxide (H-Bond Acceptor) Pos2->DMPO Tetrahedral Geometry C2 = Electrophilic (SNAr) C2 = Electrophilic (SNAr) C5 = Electrophilic (Pd) C5 = Electrophilic (Pd) C2 = Electrophilic (SNAr)->C5 = Electrophilic (Pd)

Caption: Structural logic dictating the synthesis and application of this compound.

Synthesis & Reaction Logic

The synthesis of this compound requires high chemoselectivity to distinguish between the two halogenated positions if starting from a di-halo precursor.

Retrosynthetic Analysis

The most efficient route utilizes 5-bromo-2-chloropyrimidine . The key challenge is selectively installing the phosphorus moiety at C2 without affecting the bromine at C5.

  • Reactivity Hierarchy:

    • SNAr (Nucleophilic Aromatic Substitution): C2-Cl >> C5-Br. The C2 position is flanked by two nitrogen atoms, making it highly susceptible to nucleophilic attack. The C5 position is unactivated for SNAr.

    • Pd-Catalyzed Coupling: C5-Br > C2-Cl (typically).[1][2] Oxidative addition often prefers the less sterically hindered and more polarizable C-Br bond, though C2 activation is possible with specific ligands.

Therefore, the preferred synthetic strategy is an SNAr reaction or a highly selective metal-catalyzed cross-coupling targeting the C2-Cl bond.

Experimental Protocol (Representative)

Note: This protocol is synthesized from general methodologies for pyrimidinyl phosphine oxides (e.g., Mykhailiuk et al.).

Reagents:

  • Substrate: 5-Bromo-2-chloropyrimidine (1.0 equiv)

  • Nucleophile: Dimethylphosphine oxide (1.1 equiv)

  • Base: Potassium carbonate (

    
    ) or Triethylamine (
    
    
    
    ) (2.0 equiv)
  • Catalyst (Optional but recommended for yield): Xantphos/Pd₂(dba)₃ (if SNAr is sluggish)

  • Solvent: 1,4-Dioxane or DMF (Anhydrous)

Step-by-Step Workflow:

  • Preparation: In a glovebox or under Argon, charge a reaction vial with 5-bromo-2-chloropyrimidine, dimethylphosphine oxide, and base.

  • Solvation: Add anhydrous 1,4-dioxane.

  • Reaction: Heat the mixture to 80–100 °C for 12–16 hours.

    • Mechanism:[3][4] The base deprotonates the dimethylphosphine oxide (

      
      ). This anion attacks the C2 position of the pyrimidine, displacing chloride.
      
  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water/brine.

  • Purification: Concentrate the organic layer.[2][5] Purify via flash column chromatography (SiO₂).

    • Eluent: DCM/MeOH gradient (due to the polarity of the phosphine oxide).

Synthesis Workflow Diagram

Synthesis SM 5-Bromo-2-chloropyrimidine (C4H2BrClN2) Reaction Reaction: SNAr or Pd-Coupling Solvent: Dioxane, 100°C SM->Reaction Reagent Dimethylphosphine Oxide (Me2P(O)H) Reagent->Reaction Base Base (K2CO3) Base->Reaction Selectivity Selectivity Check: C2-Cl reacts preferentially over C5-Br Reaction->Selectivity Product Product: This compound Selectivity->Product

Caption: Selective synthesis pathway favoring C2-substitution while preserving the C5-Bromine handle.

Applications in Drug Discovery[1][3][7]

This molecule is primarily used as an intermediate to introduce the dimethylphosphine oxide motif into larger scaffolds.

Kinase Inhibitor Design

The DMPO group is a validated bioisostere in kinase inhibitors (e.g., Brigatinib , an ALK inhibitor).

  • Role: It acts as a hydrogen bond acceptor for the hinge region of the kinase ATP-binding pocket.

  • Advantage: Unlike a carbonyl, the P=O group does not undergo hydration and often confers better metabolic stability.

Modular Library Synthesis

The retained 5-bromo functionality allows this molecule to serve as a "hub."

  • Suzuki Coupling: React with aryl boronic acids to extend the core.

  • Buchwald-Hartwig: React with amines to install solubility-enhancing groups.

  • Sonogashira: React with alkynes for rigid linker systems.

References

  • Mykhailiuk, P. K. (2019). Synthesis of Phosphine Oxide-Substituted Pyrimidines.

Sources

5-Bromopyrimidine Phosphine Oxide Derivatives: Synthetic Architectures and Therapeutic Utility

[1]

Executive Summary

The convergence of 5-bromopyrimidine scaffolds with phosphine oxide moieties represents a high-value intersection in modern medicinal chemistry and ligand design.[1] 5-bromopyrimidine serves as a "privileged" electrophile, offering a versatile handle for cross-coupling, while the phosphine oxide group (

This guide synthesizes the literature to provide a definitive technical review of these derivatives. It distinguishes between two distinct structural classes:[1][2]

  • C5-Phosphorylated Pyrimidines: Where the bromine is replaced by a phosphine oxide group (via C-P coupling).[1]

  • Functionalized 5-Bromopyrimidines: Where the bromine is retained, and the phosphine oxide is introduced at the C4 or C2 position (via ortho-lithiation or nucleophilic substitution).

Strategic Value & Chemical Space

The 5-bromopyrimidine core is electron-deficient, making it highly susceptible to nucleophilic attack and metal-catalyzed cross-coupling.[1][3] The introduction of a phosphine oxide group confers unique physicochemical properties:

  • Hydrogen Bond Acceptor (HBA): The oxygen atom in

    
     is a strong HBA, capable of interacting with kinase hinge regions or water networks, often improving potency and solubility compared to amide analogs.
    
  • Metabolic Stability: Unlike amides, the

    
     bond is resistant to hydrolysis and peptidase cleavage.
    
  • Vectorial Geometry: The tetrahedral geometry of the phosphorus atom projects substituents into unique chemical space, distinct from the planar carbonyl group.

Synthetic Architectures and Protocols

The synthesis of these derivatives relies on controlling the reactivity of the pyrimidine ring. The choice of reagents dictates whether the bromine is displaced or retained.

Route A: Palladium-Catalyzed C-P Bond Formation (Bromine Displacement)

This is the primary route for synthesizing 5-(diphenylphosphoryl)pyrimidine derivatives.[1] It utilizes the 5-bromo group as an electrophile in a Hirao-type cross-coupling.[1]

  • Mechanism: Oxidative addition of Pd(0) into the C-Br bond, followed by transmetallation with a secondary phosphine oxide (SPO) and reductive elimination.

  • Key Challenge: Competitive reduction of the C-Br bond (hydrodehalogenation).

  • Optimization: The use of bidentate ligands like Xantphos is critical to stabilize the Pd center and facilitate the reductive elimination of the sterically demanding C-P bond.

Standard Protocol (Self-Validating):

  • Reagents: 5-Bromopyrimidine (1.0 eq), Diphenylphosphine oxide (1.1 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), K₃PO₄ (3.0 eq).

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (Degassed).

  • Conditions: Heat at 100°C for 12–18 hours under Argon.

  • Validation:

    • TLC/LCMS:[1][3] Monitor disappearance of 5-Br starting material (UV active).[1]

    • ³¹P NMR: Shift from ~20 ppm (SPO reagent) to ~25-30 ppm (Product).

Route B: Regioselective Lithiation (Bromine Retention)

To synthesize derivatives where the 5-bromo group is retained (e.g., 5-bromo-4-(diphenylphosphoryl)pyrimidine ), one must exploit the "Halogen Dance" or directed ortho-lithiation (DoM).

  • Reagent Control:

    • n-BuLi (-100°C): Favors Lithium-Halogen Exchange at C5 (gives 5-Li-pyrimidine).[1] Result: Loss of Bromine.

    • LDA (-78°C): Favors Deprotonation at C4 (Ortho-lithiation).[1] Result: Retention of Bromine.

Protocol for C4-Functionalization:

  • Reagents: 5-Bromopyrimidine, LDA (Lithium Diisopropylamide, 1.1 eq).

  • Conditions: THF, -78°C, 30 min.

  • Trapping: Add Chlorodiphenylphosphine (

    
    ).[1]
    
  • Oxidation: Quench with

    
     or 
    
    
    to convert the intermediate phosphine to phosphine oxide.[1]
  • Outcome: 5-bromo-4-(diphenylphosphoryl)pyrimidine.

Visualizing Reactivity Landscapes

The following diagram illustrates the divergent synthetic pathways controlled by the choice of base and catalyst.

GStart5-BromopyrimidinePd_CatPd(OAc)2 / XantphosPh2P(O)H, Base, 100°CStart->Pd_CatHirao CouplingLDALDA, THF, -78°C(Deprotonation)Start->LDAOrtho-LithiationProduct_A5-(Diphenylphosphoryl)pyrimidine(Br Replaced)Pd_Cat->Product_AInter_B4-Lithio-5-bromopyrimidine(Intermediate)LDA->Inter_BTrap1. Ph2PCl2. Oxidation (H2O2)Inter_B->TrapProduct_B5-Bromo-4-(diphenylphosphoryl)pyrimidine(Br Retained)Trap->Product_B

Caption: Divergent synthesis map. Route A (top) utilizes Palladium catalysis to replace the bromine with a phosphine oxide.[4] Route B (bottom) uses LDA to functionalize the C4 position while retaining the C5-bromine handle.

Functional Applications in Drug Discovery

Kinase Inhibition (The Brigatinib Effect)

The inclusion of phosphine oxides in pyrimidine-based kinase inhibitors is validated by Brigatinib (Alunbrig) . Although Brigatinib attaches the phosphine oxide to an aniline side chain, the principle applies directly to 5-bromopyrimidine derivatives.

  • Mechanism: The

    
     group accepts hydrogen bonds from the kinase hinge region (e.g., Met residue) or the solvent front.
    
  • Solubility: The high polarity of the

    
     bond significantly lowers logP compared to alkyl/aryl analogs, improving oral bioavailability.
    
Comparative Data: Phosphine Oxide vs. Carbonyl
FeaturePhosphine Oxide (

)
Carbonyl/Amide (

)
Advantage
Bond Length ~1.48 Å~1.23 ÅP=O projects deeper into pockets.[1]
Dipole Moment ~4.5 D~2.5 DHigher solubility/polarity.[1]
H-Bond Acceptor Strong (3 lone pairs)Moderate (2 lone pairs)Enhanced binding affinity.
Metabolic Stability High (Oxidatively robust)Variable (Hydrolysis risk)Longer half-life.[1]

References

  • Discovery of Brigatinib (AP26113): Huang, W. S., et al. "Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase." Journal of Medicinal Chemistry, 2016, 59(10), 4948–4964. Link

  • Pd-Catalyzed C-P Bond Formation: Zhao, Y. L., et al. "Nickel-Catalyzed Cross-Coupling of Aryl Halides with Dialkyl Phosphite and Diphenylphosphine Oxide."[1][5] Chemistry – A European Journal, 2012, 18(31), 9622–9627.[5] (Note: Discusses Ni/Pd parallels for this transformation). Link

  • Regioselective Lithiation of Pyrimidines: Mosrin, M., & Knochel, P. "Regio- and Chemoselective Metalations of N-Heterocycles." Chemistry – A European Journal, 2009.[1] (Detailed protocols on LDA vs nBuLi selectivity). Link

  • Phosphine Oxides in Med Chem: Finkbeiner, P., et al. "Phosphine Oxides from a Medicinal Chemist’s Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery."[1] Journal of Medicinal Chemistry, 2020, 63(13), 7081–7107. Link

  • Synthesis of Pyrimidyl-Phosphines: Doherty, S., et al. "Synthesis and Applications of tert-Alkylphosphines."[1] Nottingham ePrints, 2021. (Describes synthesis of 5-pyrimidyl-phosphines from 5-bromopyrimidine). Link

Structural Analysis & Application Guide: (5-Bromopyrimidin-2-yl)dimethylphosphine Oxide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis, synthesis, and application of (5-Bromopyrimidin-2-yl)dimethylphosphine oxide , a high-value building block for medicinal chemistry.

Executive Summary

In the wake of the FDA approval of Brigatinib (Alunbrig), the dimethylphosphine oxide (DMPO) moiety has transitioned from a synthetic curiosity to a validated pharmacophore. The This compound building block represents a strategic scaffold that combines the solubility-enhancing properties of the DMPO group with the versatile reactivity of a 5-bromopyrimidine.

This guide provides a comprehensive structural analysis, a self-validating synthesis protocol, and a reactivity profile designed to assist medicinal chemists in integrating this motif into drug discovery programs.

Molecular Architecture & Electronic Profile

The utility of this building block stems from the unique electronic perturbation the phosphine oxide exerts on the pyrimidine ring. Unlike amides or sulfones, the P=O bond is hyper-polarized, acting as a potent hydrogen bond acceptor (HBA) while significantly lowering lipophilicity.

Electronic Structure Analysis
  • Geometry: The phosphorus atom adopts a distorted tetrahedral geometry (

    
    -like), projecting the oxygen and methyl groups out of the heteroaromatic plane.
    
  • Dipole Moment: The

    
     bond creates a strong dipole (approx. 4.0–4.5 D), which increases aqueous solubility without introducing ionizable protons (unlike carboxylic acids or amines).
    
  • H-Bonding: The phosphoryl oxygen is a "pure" H-bond acceptor. It lacks H-bond donor (HBD) capability, reducing the likelihood of non-specific binding often associated with HBD/HBA pairs.

Physicochemical Properties (Calculated)
PropertyValueImpact on Drug Design
Formula

Core Scaffold
MW 235.02 DaFragment-like, high Ligand Efficiency (LE) potential
cLogP ~ -0.5 to 0.1significantly lower than 5-bromo-2-methylpyrimidine (~1.8)
TPSA ~ 43 ŲGood membrane permeability range
H-Bond Acceptors 3 (2 N, 1 O)The P=O oxygen is the dominant acceptor

Synthesis & Purity Profiling (Self-Validating Protocol)

The synthesis relies on the chemoselective Pd-catalyzed C-P bond formation. The critical challenge is differentiating between the C2 and C5 positions. We utilize 5-bromo-2-iodopyrimidine as the starting material; the weaker C-I bond undergoes oxidative addition preferentially over the C-Br bond.

Reaction Workflow Diagram

The following Graphviz diagram illustrates the selective synthesis and downstream application workflow.

SynthesisWorkflow SM1 5-Bromo-2-iodopyrimidine Cat Pd2(dba)3 / Xantphos DIPEA, Dioxane, 100°C SM1->Cat SM2 Dimethylphosphine Oxide (HP(O)Me2) SM2->Cat Product (5-Bromopyrimidin-2-yl) dimethylphosphine oxide (The Core Block) Cat->Product Selective C-P Coupling (C-I > C-Br) Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2) Product->Suzuki C-Br Activation Final Diversified Library (Drug Candidates) Suzuki->Final

Figure 1: Chemoselective synthesis workflow targeting the C2-position while preserving the C5-bromide for library generation.

Step-by-Step Protocol

Reagents: 5-Bromo-2-iodopyrimidine (1.0 eq), Dimethylphosphine oxide (1.2 eq),


 (2.5 mol%), Xantphos (5 mol%), DIPEA (2.0 eq), 1,4-Dioxane (anhydrous).
  • Inerting: Charge a Schlenk flask with 5-bromo-2-iodopyrimidine,

    
    , and Xantphos. Evacuate and backfill with Argon (
    
    
    
    ).
  • Solvation: Add anhydrous dioxane and DIPEA via syringe.

  • Addition: Add dimethylphosphine oxide (liquid) via syringe. Note:

    
     is air-sensitive; handle under inert atmosphere.
    
  • Reaction: Heat to 100 °C for 4–6 hours.

  • Checkpoint 1 (In-Process Control): Aliquot 50 µL into

    
    .
    
    • Pass Criteria:

      
       NMR shows disappearance of SM doublet (~20–40 ppm, 
      
      
      
      large) and appearance of Product singlet (~34 ppm).
    • Fail Criteria: Presence of bis-phosphorylated product (coupling at both C2 and C5).

  • Workup: Cool to RT, filter through Celite, concentrate. Purify via silica gel chromatography (Gradient: 0

    
     10% MeOH in DCM). The phosphine oxide is polar; ensure column is flushed well.
    

Structural Characterization Protocols

Accurate characterization is vital to ensure the C-Br handle remains intact.

NMR Spectroscopy Data (Simulated)

The following table summarizes the expected chemical shifts based on electronic shielding effects and literature analogs.

NucleusShift (

ppm)
MultiplicityCoupling (

Hz)
Assignment

+32.0 – +36.0 Singlet-P =O core

1.85 – 2.05Doublet

P-CH


8.90 – 9.10Doublet

Pyrimidine H 4, H 6

~18.0Doublet

P-C H


~165.0Doublet

Pyrimidine C 2 (ipso)

Interpretation:

  • The

    
     singlet  is the primary purity indicator. Any side products (e.g., oxidized phosphinic acids) will appear upfield or downfield.
    
  • The

    
     doublet at ~9.0 ppm  confirms the symmetry of the pyrimidine ring, implying the substitution is at the C2 position. If the substitution were at C4, the symmetry would break, yielding two distinct aromatic signals.
    
Mass Spectrometry (HRMS)
  • Ionization: ESI+

  • Expected Mass (

    
    ):  234.96 / 236.96 (1:1 ratio).
    
  • Validation: The 1:1 isotopic pattern is crucial. It confirms the Bromine atom is still present . Loss of the Br isotope pattern indicates dehalogenation (a common side reaction in Pd-catalysis if temperature is too high).

Reactivity & Applications

The "Suzuki Handle"

The C5-position bromine is electronically activated for cross-coupling due to the electron-deficient nature of the pyrimidine ring, further enhanced by the electron-withdrawing phosphine oxide at C2.

  • Recommended Catalyst:

    
     or 
    
    
    
    for standard aryl boronic acids.
  • Stability: The C2-P bond is robust under standard Suzuki basic conditions (

    
    , 
    
    
    
    , 80–100 °C).
Pharmacophore Mapping

The diagram below visualizes how this building block interacts within a biological binding pocket.

Figure 2: Pharmacophore map highlighting the dual role of the P=O group (solubility/binding) and the Br-handle (diversification).

References

  • Phosphine Oxides in Medicinal Chemistry

    • Finkbeiner, P., et al. "Phosphine Oxides from a Medicinal Chemist’s Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery." Journal of Medicinal Chemistry, 2020. Link

  • Synthesis of Pyrimidinyl Phosphine Oxides

    • Mykhailiuk, P. K., et al. "Phosphine Oxides (−POMe2) for Medicinal Chemistry: Synthesis, Properties, and Applications." The Journal of Organic Chemistry, 2021. Link

  • Brigatinib Discovery (Case Study)

    • Huang, W. S., et al. "Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase." Journal of Medicinal Chemistry, 2016. Link

  • General Phosphine Oxide Building Blocks

    • Enamine Ltd. "Dimethylphosphine Oxide Containing Building Blocks." Link

Methodological & Application

Application Note: Synthesis Protocols for (5-Bromopyrimidin-2-yl)dimethylphosphine oxide

Author: BenchChem Technical Support Team. Date: February 2026

Based on the specific structural requirements and chemical reactivity profiles of the target molecule, here is the detailed Application Note and Synthesis Protocol.

Executive Summary & Strategic Analysis

(5-Bromopyrimidin-2-yl)dimethylphosphine oxide (CAS: 2613382-99-1) is a high-value bifunctional heterocyclic building block. It features two chemically orthogonal handles:

  • C2-Phosphine Oxide: A polar, hydrogen-bond accepting motif that improves solubility and metabolic stability in kinase inhibitors.

  • C5-Bromide: A handle primed for Palladium-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig) to elaborate the core scaffold.[1]

Retrosynthetic Logic

The synthesis poses a chemoselectivity challenge . The starting material, 5-bromo-2-chloropyrimidine , contains two electrophilic sites.[1][2]

  • C5-Br Site: Highly reactive toward oxidative addition by Pd(0) (Pd-catalyzed coupling).

  • C2-Cl Site: Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-deficient pyrimidine ring.

Critical Decision: To synthesize the target without losing the bromine atom, one must avoid Pd-catalysis in the first step, as Palladium prefers the C-Br bond over the C-Cl bond.[1] Therefore, the optimal route is a Metal-Free SNAr Displacement utilizing the high electrophilicity of the C2 position.[1]

Reaction Scheme Visualization

ReactionScheme SM 5-Bromo-2-chloropyrimidine (Electrophile) TS Meisenheimer Complex (Transition State) SM->TS + Base / DMF S_NAr Pathway SideProduct C5-Substituted Byproduct (AVOIDED via S_NAr) SM->SideProduct Pd-Catalysis (Wrong Pathway) Reagent Dimethylphosphine Oxide (Nucleophile) Reagent->TS Product (5-Bromopyrimidin-2-yl) dimethylphosphine oxide TS->Product - Cl⁻

Caption: Chemoselective pathway analysis. The SNAr route (solid lines) targets C2, preserving the C5-Br handle.[1] Pd-catalysis (dotted red) would destroy the C5-Br bond.

Detailed Experimental Protocols

Method A: Metal-Free SNAr Displacement (Recommended)

This protocol relies on the generation of the dimethylphosphinite anion in situ using a mild base, which selectively displaces the C2-chloride.[1]

Reagents & Materials:

  • Substrate: 5-Bromo-2-chloropyrimidine (1.0 equiv)

  • Nucleophile: Dimethylphosphine oxide (1.2 equiv) [CAS: 7211-39-4]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, -325 mesh (2.0 equiv)[1]

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (0.5 M concentration)[1]

  • Atmosphere: Nitrogen or Argon (Strictly inert)

Step-by-Step Procedure:

  • Preparation (Inert Atmosphere):

    • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Cool to room temperature under a stream of Nitrogen.

    • Charge the flask with 5-Bromo-2-chloropyrimidine (10.0 mmol, 1.93 g) and Potassium Carbonate (20.0 mmol, 2.76 g).[1]

  • Reagent Addition:

    • Add anhydrous DMF (20 mL) via syringe.

    • Add Dimethylphosphine oxide (12.0 mmol, 0.94 g) (Note: DMPO is hygroscopic and air-sensitive; handle in a glovebox or use a solution if possible).[1]

  • Reaction:

    • Heat the mixture to 90 °C in an oil bath.

    • Monitor reaction progress by LC-MS or TLC (5% MeOH in DCM).

    • Benchmark: Full conversion is typically observed within 4–6 hours. The product will appear more polar than the starting material.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with EtOAc (100 mL) and water (50 mL).

    • Critical Wash: Wash the organic layer with 5% aqueous LiCl solution (3 x 30 mL) to effectively remove DMF.

    • Wash with brine (30 mL), dry over anhydrous Na₂SO₄, and filter.[1]

  • Purification:

    • Concentrate the filtrate under reduced pressure.[3][4]

    • Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of 0% to 10% Methanol in Dichloromethane (DCM). The phosphine oxide is polar; ensure slow gradient elution.

Yield Expectations: 75–85% isolated yield.

Method B: Phase-Transfer Catalyzed (Alternative)

Useful if anhydrous DMF handling is problematic or for scale-up where liquid-liquid biphasic systems are preferred.

  • Solvent: Toluene / Water (1:1).

  • Catalyst: TBAB (Tetrabutylammonium bromide, 5 mol%).[1]

  • Base: KOH (3.0 equiv).

  • Conditions: Reflux for 12 hours.

  • Note: Reaction rates are generally slower than Method A due to the biphasic nature, but work-up is simplified (phase separation).[1]

Data Analysis & Characterization

Table 1: Physicochemical Properties & Characterization Data

ParameterValue / Description
Appearance Off-white to pale yellow solid
Molecular Weight 235.02 g/mol
Formula C₆H₈BrN₂OP
¹H NMR (400 MHz, CDCl₃) δ 8.85 (d, J = 2.5 Hz, 2H, Ar-H), 1.85 (d, J = 13.5 Hz, 6H, P-CH₃)
³¹P NMR (162 MHz, CDCl₃) δ 35.5 (s) (Typical shift for aryl-P(O)Me₂)
LC-MS (ESI+) [M+H]⁺ = 234.9/236.9 (1:1 Br isotope pattern)
Solubility Soluble in DCM, MeOH, DMSO; Sparingly soluble in Et₂O, Hexanes

Workflow Visualization

Workflow Start Start: Inert Atmosphere Setup Mix Mix 5-Br-2-Cl-Pyr + K2CO3 in dry DMF Start->Mix Add Add Dimethylphosphine Oxide (1.2 equiv) Mix->Add Heat Heat to 90°C for 4-6h (Monitor LC-MS) Add->Heat Check Conversion > 98%? Heat->Check Check->Heat No (Continue Heating) Workup Dilute EtOAc, Wash w/ LiCl (aq) Dry & Concentrate Check->Workup Yes Purify Flash Chromatography (DCM:MeOH Gradient) Workup->Purify

Caption: Operational workflow for the synthesis of this compound.

Safety & Handling Guidelines

  • Dimethylphosphine Oxide (DMPO): While less pyrophoric than secondary phosphines, DMPO is air-sensitive and can degrade.[1] Store under Argon at 2-8°C. It is an irritant; use in a fume hood.

  • 5-Bromo-2-chloropyrimidine: A skin sensitizer and lachrymator. Avoid contact with skin and eyes.

  • Reaction Pressure: If performing in a sealed tube (recommended for small scale), be aware of pressure build-up at 90°C.[1]

  • Waste Disposal: Aqueous waste containing DMF and LiCl should be treated as halogenated organic waste due to dissolved pyrimidine residues.

References

  • Achmem. "this compound Product Page." Achmem Chemical Catalog. Accessed 2025.[5][6][7] Link

  • BenchChem. "Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine." BenchChem Technical Notes. Link

  • Zakirova, G. G., et al. "Palladium-Catalyzed C-P Cross-Coupling between (Het)aryl Halides and Secondary Phosphine Oxides."[1][8] Synthesis, vol. 51, 2019, pp. 2379-2386.[1][8] (Cited for general reactivity context). Link

  • Enamine. "Synthesis of medchem-relevant Dimethylphosphine Oxide (DMPO) containing building blocks." Enamine Scientific Resources. Link

  • Sigma-Aldrich. "2-Amino-5-bromopyrimidine Product & Safety Data." Merck/Sigma-Aldrich. Link

Sources

Application Notes and Protocols: Suzuki-Miyaura Coupling of (5-Bromopyrimidin-2-yl)dimethylphosphine Oxide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the Pyrimidinyl Dimethylphosphine Oxide Scaffold

In the landscape of modern medicinal chemistry, the pyrimidine core is a privileged scaffold, forming the backbone of numerous therapeutic agents. Its derivatization through robust and versatile cross-coupling reactions is a cornerstone of drug discovery programs.[1] The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, stands out for its mild conditions, broad functional group tolerance, and the commercial availability of its organoboron reagents.[2] This guide focuses on a particularly strategic building block: (5-Bromopyrimidin-2-yl)dimethylphosphine oxide . The incorporation of the dimethylphosphine oxide (DMPO) moiety is not a trivial substitution; it imparts a unique and highly desirable set of physicochemical properties to the pyrimidine scaffold, making it an invaluable asset for researchers, scientists, and drug development professionals.

The DMPO group is a potent hydrogen bond acceptor and significantly enhances the aqueous solubility of parent molecules while reducing their lipophilicity.[3][4][5] These properties are critical for improving the ADME (absorption, distribution, metabolism, and excretion) profile of drug candidates. A notable example of the successful application of a phosphine oxide in drug design is the FDA-approved anaplastic lymphoma kinase (ALK) inhibitor, Brigatinib, where the P=O bond serves as a key hydrogen-bond acceptor.[6]

These application notes provide a comprehensive technical guide to leveraging this compound in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic rationale behind experimental choices, provide detailed, field-proven protocols, and offer insights into optimizing these transformations for the synthesis of novel compounds with therapeutic potential.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

A thorough understanding of the Suzuki-Miyaura coupling mechanism is paramount for troubleshooting and optimizing the reaction. The catalytic cycle, primarily driven by a palladium catalyst, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

Suzuki_Miyaura_Cycle cluster_reactants Reactants A Pd(0)L2 Active Catalyst B Oxidative Addition A->B C Ar-Pd(II)-X(L2) Oxidative Addition Complex B->C D Transmetalation C->D E Ar-Pd(II)-R(L2) Transmetalation Complex D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-R Coupled Product F->G H [R-B(OH)3]- H->D ArX Ar-X (Aryl Halide) ArX->B RBOH2 R-B(OH)2 (Boronic Acid) RBOH2->H Activation Base Base (e.g., K2CO3) Base->H

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The reaction is initiated by the oxidative addition of the aryl halide (in this case, this compound) to a Pd(0) complex. This is often the rate-determining step, and the reactivity of the halide follows the general trend I > Br > Cl.[8] The subsequent transmetalation involves the transfer of the organic group from the boron atom to the palladium center, a step that is facilitated by a base.[9] Finally, reductive elimination from the resulting diarylpalladium complex yields the desired biaryl product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[10]

Experimental Protocols: A Guide to Best Practices

General Protocol for Suzuki-Miyaura Coupling

Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Reagent Addition - this compound - Boronic Acid - Base - Solvent A->B C Degassing B->C D Catalyst Addition (Pd Pre-catalyst & Ligand) C->D E Reaction (Heating) D->E F Work-up (Quenching & Extraction) E->F G Purification (Chromatography) F->G H Characterization G->H

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, PPh₃) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with 10-20% water)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system to the flask via cannula or syringe.

  • Catalyst Addition: In a separate vial, pre-mix the palladium pre-catalyst and the phosphine ligand in a small amount of the reaction solvent. Add this catalyst solution to the reaction mixture under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitored by TLC or LC-MS). For microwave-assisted reactions, a temperature of 100-150 °C for 15-60 minutes is a good starting point.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

Data Presentation: Catalyst and Base Screening

The choice of catalyst, ligand, and base is critical for the success of the Suzuki-Miyaura coupling. The following tables provide a starting point for the optimization of these parameters, based on literature precedents for similar substrates.

Table 1: Catalyst and Ligand Selection

Palladium Pre-catalystLigandTypical Loading (mol%)Notes
Pd(OAc)₂SPhos1-2Highly active for a broad range of aryl and heteroaryl bromides.[13]
Pd₂(dba)₃XPhos1-2Effective for sterically hindered substrates.
Pd(PPh₃)₄-3-5A classic, versatile catalyst, though may require higher temperatures and longer reaction times.
PdCl₂(dppf)-2-5Often used for challenging couplings.

Table 2: Base and Solvent System Selection

BaseSolvent SystemTemperature (°C)Notes
K₂CO₃1,4-Dioxane / H₂O (4:1)90-100A common and effective combination for many Suzuki couplings.
K₃PO₄Toluene / H₂O (10:1)100-110A stronger base that can be beneficial for less reactive boronic acids.[12]
Cs₂CO₃DMF80-100Often used for difficult couplings or when a non-aqueous system is preferred.

Expertise and Experience: Causality Behind Experimental Choices

  • Why an Inert Atmosphere? The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and lower yields. Therefore, maintaining an inert atmosphere throughout the reaction is crucial.

  • The Role of Water: The presence of a small amount of water in the solvent system is often beneficial. It can help to dissolve the inorganic base and facilitate the transmetalation step by promoting the formation of the borate anion [R-B(OH)₃]⁻, which is more nucleophilic than the corresponding boronic acid.[9]

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like SPhos and XPhos are often superior for coupling heteroaryl halides.[2] They promote the oxidative addition and reductive elimination steps and can stabilize the palladium catalyst, leading to higher turnover numbers.

  • Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate the reaction, often leading to higher yields in a fraction of the time compared to conventional heating. This is particularly useful for high-throughput synthesis in a drug discovery setting.

Trustworthiness: A Self-Validating System

The protocols described herein are designed to be self-validating. By systematically screening the parameters outlined in the tables above, researchers can quickly identify the optimal conditions for their specific substrate combination. It is recommended to start with a small-scale reaction to conserve valuable starting materials. Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time and to identify any potential side products.

Conclusion: Unlocking New Chemical Space

This compound is a powerful building block for the synthesis of novel pyrimidine derivatives with enhanced drug-like properties. The Suzuki-Miyaura coupling provides a robust and versatile method for its elaboration. By understanding the underlying mechanism and systematically optimizing the reaction conditions, researchers can efficiently access a wide range of novel compounds, thereby expanding the chemical space for drug discovery and development.

References

  • Stambirskyi, M. V., Kostiuk, T., Sirobaba, S. I., Rudnichenko, A., Titikaiev, D. L., Dmytriv, Y. V., Kuznietsova, H., Pishel, I., Borysko, P., & Mykhailiuc, P. K. (2021). Phosphine Oxides (−POMe2) for Medicinal Chemistry: Synthesis, Properties, and Applications. The Journal of Organic Chemistry, 86(18), 12783–12801. [Link]

  • Lao, K. Q., & Ruan, J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(22), 7269–7273. [Link]

  • Stambirskyi, M. V., Kostiuk, T., Sirobaba, S. I., Rudnichenko, A., Titikaiev, D. L., Dmytriv, Y. V., Kuznietsova, H., Pishel, I., Borysko, P., & Mykhailiuc, P. K. (2021). Phosphine Oxides (−POMe2) for Medicinal Chemistry: Synthesis, Properties, and Applications. The Journal of Organic Chemistry, 86(18), 12783–12801. [Link]

  • Hussain, M., Ahmed, N., Ayub, K., Mahmood, T., Tahir, M. N., & Langer, P. (2012). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Helvetica Chimica Acta, 95(8), 1433-1444. [Link]

  • Ali, A., et al. (2018). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 23(10), 2469. [Link]

  • WWJMRD. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]

  • Singh, U. P., & Gahtori, P. (2020). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts, 10(11), 1276. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 15, 2026, from [Link]

Sources

Application Notes & Protocols for (5-Bromopyrimidin-2-yl)dimethylphosphine oxide as a Ligand Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Phosphine Oxide Precursors in Modern Catalysis

In the landscape of palladium-catalyzed cross-coupling reactions, the development of robust, efficient, and user-friendly catalytic systems is paramount for researchers in medicinal chemistry and materials science. Traditional phosphine ligands, while highly effective, are often sensitive to air and moisture, necessitating handling in inert atmospheres and complicating reaction setup. (5-Bromopyrimidin-2-yl)dimethylphosphine oxide emerges as a strategic solution to this challenge. It serves as an air-stable solid precursor to a highly effective electron-rich and sterically accessible monophosphine ligand.[1] The phosphine oxide moiety is conveniently reduced in situ to the active phosphine ligand, which then participates in the catalytic cycle. This pre-ligand strategy simplifies experimental procedures, enhances reproducibility, and offers a reliable platform for a variety of cross-coupling transformations.[2]

The pyrimidine core of the resulting ligand is not merely a structural backbone; its electron-deficient nature and the presence of nitrogen atoms can influence the electronic properties of the phosphorus center and provide secondary coordination sites, potentially stabilizing catalytic intermediates.[3] This unique combination of features makes the derived (pyrimidin-2-yl)dimethylphosphine ligand a compelling choice for challenging cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig aminations. This guide provides a comprehensive overview of the synthesis, activation, and application of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

PART 1: Synthesis of the Ligand Precursor

The synthesis of this compound can be achieved through a targeted lithiation of a suitable pyrimidine precursor followed by quenching with an appropriate phosphorus electrophile. A representative and effective strategy involves the selective lithiation of 2,5-dibromopyrimidine. The significant difference in the acidity of the protons on the pyrimidine ring, and the directing effect of the bromine atoms, allows for regioselective deprotonation.

Protocol 1: Synthesis of this compound

This protocol is based on established procedures for the lithiation of halopyrimidines and subsequent phosphorylation.[4]

Reaction Scheme:

Materials:

  • 2,5-Dibromopyrimidine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Chlorodimethylphosphine oxide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,5-dibromopyrimidine (1.0 equiv). Dissolve it in anhydrous THF (10 mL per 1 mmol of pyrimidine).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equiv) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Phosphorylation: In a separate flame-dried flask, dissolve chlorodimethylphosphine oxide (1.1 equiv) in anhydrous THF. Add this solution dropwise to the lithiated pyrimidine solution at -78 °C.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound.

PART 2: In Situ Generation of the Active Ligand and Applications in Cross-Coupling

A key advantage of using this compound is its role as a pre-ligand, which is reduced to the active (5-Bromopyrimidin-2-yl)dimethylphosphine in situ. This circumvents the need to handle the often air-sensitive phosphine directly. Silanes, such as phenylsilane (PhSiH₃) or polymethylhydrosiloxane (PMHS), are mild and effective reducing agents for this transformation.[3][5][6]

Workflow for In Situ Ligand Generation and Catalysis

G cluster_0 Reaction Vessel (Inert Atmosphere) cluster_1 In Situ Activation Precatalyst Pd Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) Activation Formation of Active L-Pd(0) Catalyst Precatalyst->Activation PreLigand This compound PreLigand->Activation Silane Silane Reducing Agent (e.g., PhSiH₃) Silane->Activation Reduction Base Base (e.g., K₃PO₄, Cs₂CO₃) CatalyticCycle Catalytic Cross-Coupling Base->CatalyticCycle Substrates Aryl Halide + Coupling Partner Substrates->CatalyticCycle Solvent Anhydrous Solvent Solvent->CatalyticCycle Activation->CatalyticCycle Enters Cycle Product Coupled Product CatalyticCycle->Product

Caption: General workflow for in situ ligand generation and catalysis.

Application Protocol 2: Suzuki-Miyaura Coupling of Aryl Bromides

The ligand derived from this compound is expected to be highly effective in Suzuki-Miyaura couplings due to its electron-rich nature, which facilitates the oxidative addition step of the catalytic cycle.[7][8]

Reaction Scheme:

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound

  • Aryl bromide

  • Arylboronic acid

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

  • Phenylsilane (PhSiH₃)

  • Anhydrous 1,4-dioxane or Toluene

  • Deionized water

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (1-2 mol%), this compound (2-4 mol%, typically L:Pd = 2:1), the aryl bromide (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen (repeat 3 times).

  • Reagent Addition: Add the anhydrous solvent, followed by phenylsilane (1.5 equiv). If using a phosphate base, a small amount of water (e.g., 4 equiv relative to the limiting reagent) can be beneficial.[7]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Work-up and Purification: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Aryl HalideBoronic AcidPd Source (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
4-BromotoluenePhenylboronic acidPd(OAc)₂ (1.5)K₃PO₄ (2.0)Toluene/H₂O10012>90
4-Bromoanisole4-Acetylphenylboronic acidPd₂(dba)₃ (1.0)Cs₂CO₃ (2.0)1,4-Dioxane1001685-95
2-Bromopyridine3-Methoxyphenylboronic acidPd(OAc)₂ (2.0)K₃PO₄ (2.0)1,4-Dioxane1101880-90

Yields are representative based on similar pyrimidinyl phosphine ligands and are for illustrative purposes.

Application Protocol 3: Buchwald-Hartwig Amination of Aryl Bromides

The formation of C-N bonds via Buchwald-Hartwig amination is another key application for this class of ligands. The electron-donating character of the dialkylphosphino group is crucial for promoting the reductive elimination step, which is often rate-limiting.[9][10]

Reaction Scheme:

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound

  • Aryl bromide

  • Amine (primary or secondary)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS)

  • Phenylsilane (PhSiH₃)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with the palladium precursor (1-2 mol%), this compound (2-4 mol%), and the base (1.4 equiv).

  • Reagent Addition: Remove the tube from the glovebox, place it under an inert atmosphere, and add the anhydrous solvent. Then, add the aryl bromide (1.0 equiv) and the amine (1.2 equiv) via syringe. Finally, add phenylsilane (1.5 equiv).

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up and Purification: Cool the reaction to room temperature, dilute with diethyl ether or ethyl acetate, and filter through a plug of silica gel. Concentrate the filtrate and purify the crude product by column chromatography or crystallization.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Aryl HalideAminePd Source (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
4-BromotolueneMorpholinePd₂(dba)₃ (1.0)NaOtBu (1.4)Toluene10018>90
1-Bromo-4-tert-butylbenzeneAnilinePd(OAc)₂ (1.5)LHMDS (1.4)THF802485-95
3-Bromopyridinen-HexylaminePd₂(dba)₃ (1.5)NaOtBu (1.4)Toluene1101680-90

Yields are representative based on similar electron-rich phosphine ligands and are for illustrative purposes.[2]

PART 3: Mechanistic Considerations and Rationale

The efficacy of the ligand derived from this compound is rooted in fundamental principles of organometallic chemistry. The catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions share common intermediates where the ligand's properties are crucial.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Transmetal L-Pd(II)(Ar)(Ar') or L-Pd(II)(Ar)(NR₂) OxAdd->Transmetal Transmetalation (Suzuki) or Amine Coordination/Deprotonation (B-H) BX B(OH)₂X⁻ / R₂NH₂⁺X⁻ OxAdd->BX X⁻ Transmetal->Pd0 Reductive Elimination Product Ar-Ar' / Ar-NR₂ Transmetal->Product ArX Ar-X ArX->OxAdd ArB Ar'-B(OH)₂ / R₂NH + Base ArB->Transmetal

Caption: A simplified catalytic cycle for Pd-catalyzed cross-coupling.

  • Oxidative Addition: The electron-rich nature of the (pyrimidin-2-yl)dimethylphosphine ligand enhances the electron density on the Pd(0) center. This increased nucleophilicity facilitates the oxidative addition of the aryl halide to the palladium, a step that is often rate-limiting, particularly for less reactive aryl chlorides.[7]

  • Transmetalation/Amine Coordination: The steric bulk of the ligand, while modest, is sufficient to promote the formation of a monoligated palladium species, which is often the most active in the catalytic cycle. For the Buchwald-Hartwig amination, the ligand's basicity can also influence the ease of amine coordination and subsequent deprotonation.

  • Reductive Elimination: The strong sigma-donating ability of the ligand promotes the final reductive elimination step, where the C-C or C-N bond is formed, and the active Pd(0) catalyst is regenerated.[9] The pyrimidine nitrogen atoms may play a role in stabilizing the transition state of this step through non-covalent interactions.

Conclusion

This compound represents a highly practical and efficient entry point into catalysis with electron-rich phosphine ligands. Its air-stability simplifies handling and improves experimental consistency, while the in situ reduction protocol offers a convenient route to the active catalytic species. The resulting ligand demonstrates excellent potential for a broad range of palladium-catalyzed cross-coupling reactions, making this pre-ligand a valuable tool for researchers in drug discovery and materials science. The protocols and insights provided herein are intended to serve as a robust starting point for the successful application of this versatile ligand precursor.

References

  • Klueto. Pyrimidine Functionalized Phosphine Ligands and Their Application in Catalysis. Ludwig-Maximilians-Universität München; 2008. [Link]

  • Ragogna, P. J., et al.
  • Ackermann, L., et al. Air-Stable Secondary Phosphine Oxide or Chloride (Pre)Ligands for Cross-Couplings of Unactivated Alkyl Chlorides. Organic Letters. 2010;12(10):2298-301. [Link]

  • Ackermann, L., et al. Air-stable secondary phosphine oxide as preligand for palladium-catalyzed intramolecular alpha-arylations with chloroarenes. Organic Letters. 2009;11(19):4274-6.
  • Billingsley, K. L., et al. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. 2007;72(14):5263-72. [Link]

  • Herault, D., et al. Reduction of secondary and tertiary phosphine oxides to phosphines. Chemical Society Reviews. 2015;44(9):2508-28.
  • J&K Scientific. Buchwald-Hartwig Cross-Coupling. Published February 23, 2021.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Published June 30, 2023. [Link]

  • Dorel, R., et al. The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. 2019;58(48):17118-29. [Link]

  • Wikipedia. Buchwald–Hartwig amination. Accessed February 2026. [Link]

  • Barrios-Landeros, F., et al. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. 2009;42(6):759-71. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Al-Masum, M., et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. 2020;25(21):4945. [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. Harvard University.
  • Singh, R. P., et al. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. 2007;72(14):5263-72.
  • CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Sonavane, S., et al. A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. 2021;11(3):447-452.
  • Hirota, K., et al. Synthesis of 5-Substituted Pyrimidines. ortho-Directed Lithiation of Pyrimidine Derivatives. Journal of the Chemical Society, Perkin Transactions 1. 1987;(6):1293-8.
  • Ilavský, D., et al. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. 1999;51(11):2723-8.
  • Hansen, A. L., et al. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl) Ether. Molecules. 2023;28(2):831.

Sources

Application Notes and Protocols: Strategic Functionalization of the 5-Bromo Position in Pyrimidine Phosphine Oxides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrimidine Phosphine Oxides

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its prevalence is due to its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, making it a privileged structure in drug design. The strategic functionalization of the pyrimidine ring is a key activity in the generation of novel drug candidates and in structure-activity relationship (SAR) studies.[3]

Among the various functional groups that can be introduced, the phosphine oxide moiety has gained significant attention in recent years. Phosphine oxides are highly polar functional groups that can act as strong hydrogen bond acceptors.[4][5] Their incorporation into drug molecules can lead to improved physicochemical properties such as increased solubility and metabolic stability, which are critical for bioavailability and overall drug efficacy.[4] A prominent example of a successful drug featuring this motif is Brigatinib, a potent anaplastic lymphoma kinase (ALK) inhibitor used in cancer therapy, which contains a dimethylphosphine oxide group.[4][6][7]

The 5-bromo position on a pyrimidine ring serves as a versatile handle for introducing molecular diversity through various transition metal-catalyzed cross-coupling reactions.[7] This document provides a comprehensive guide to the functionalization of the 5-bromo position in pyrimidine phosphine oxides, offering detailed protocols and insights into the key chemical transformations that enable the synthesis of novel and complex molecular architectures for drug discovery and development.

Synthesis of the Core Scaffold: 5-Bromopyrimidine Phosphine Oxides

The starting material for the functionalization reactions described herein is a 5-bromopyrimidine bearing a phosphine oxide group. A common and effective method for the synthesis of such compounds is the palladium-catalyzed C-P cross-coupling reaction between a dihalopyrimidine and a secondary phosphine oxide.[8][9] For instance, (5-bromo-2-chloropyrimidin-4-yl)diphenylphosphine oxide can be a key intermediate, allowing for subsequent functionalization at the 5-position.

Workflow for the Synthesis of a 5-Bromopyrimidine Phosphine Oxide Intermediate

reagents 2,4-dichloro-5-bromopyrimidine + Diphenylphosphine oxide reaction Palladium-Catalyzed C-P Cross-Coupling reagents->reaction conditions Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., Xantphos) Base (e.g., DBU) Solvent (e.g., Toluene) conditions->reaction product (5-bromo-2-chloropyrimidin-4-yl)diphenylphosphine oxide reaction->product

Caption: Synthesis of a key 5-bromopyrimidine phosphine oxide intermediate.

Protocol 1: Synthesis of (5-bromo-2-chloropyrimidin-4-yl)diphenylphosphine oxide

This protocol describes a general procedure for the palladium-catalyzed phosphinylation of 2,4-dichloro-5-bromopyrimidine.

Materials:

  • 2,4-dichloro-5-bromopyrimidine

  • Diphenylphosphine oxide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere reactions

  • Schlenk line or glovebox

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,4-dichloro-5-bromopyrimidine (1.0 equiv.), diphenylphosphine oxide (1.1 equiv.), Pd(OAc)₂ (0.05 equiv.), and Xantphos (0.10 equiv.).

  • Add anhydrous toluene to the flask to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Add DBU (2.0 equiv.) to the reaction mixture via syringe.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired (5-bromo-2-chloropyrimidin-4-yl)diphenylphosphine oxide.

Rationale: The choice of a bulky, electron-rich phosphine ligand like Xantphos is crucial for promoting the catalytic cycle and preventing catalyst deactivation.[10] DBU is an effective non-nucleophilic base for this transformation. The C-Cl bond at the 2-position is generally less reactive than the C-Cl at the 4-position in nucleophilic aromatic substitution, and this protocol favors substitution at the 4-position.

Functionalization of the 5-Bromo Position

The C-Br bond at the 5-position of the pyrimidine phosphine oxide is now primed for a variety of palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyrimidine ring and the phosphine oxide group can influence the reactivity of the C-Br bond, often making it more susceptible to oxidative addition to the palladium(0) catalyst.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[11] It is widely used in pharmaceutical synthesis due to its mild reaction conditions and broad functional group tolerance.[12]

pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition 5-Bromo-pyrimidine phosphine oxide pd_intermediate R-Pd(II)(Br)L_n (R = Pyrimidine phosphine oxide) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_aryl_intermediate R-Pd(II)(Ar)L_n transmetalation->pd_aryl_intermediate boronic_acid Ar-B(OR)₂ boronic_acid->transmetalation base Base (e.g., K₂CO₃) base->transmetalation reductive_elimination Reductive Elimination pd_aryl_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R-Ar (Functionalized Product) reductive_elimination->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Materials:

  • 5-Bromopyrimidine phosphine oxide derivative (1.0 equiv.)

  • Aryl- or heteroarylboronic acid or ester (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv.)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene/water)

Procedure:

  • In a reaction vessel, combine the 5-bromopyrimidine phosphine oxide (1.0 equiv.), the boronic acid/ester (1.2 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution, and purify the residue by column chromatography to obtain the 5-arylpyrimidine phosphine oxide.

Rationale: The choice of catalyst and base is crucial. Pd(dppf)Cl₂ is a robust catalyst for many Suzuki couplings of heteroaryl halides.[11] An aqueous base is often used to facilitate the transmetalation step. The phosphine oxide group is generally stable under these conditions.

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃/ligandRobust and efficient for heteroaryl couplings.[11]
Ligand (if needed) SPhos, XPhos, RuPhosBulky, electron-rich ligands can improve yields with challenging substrates.[10]
Base K₂CO₃, Cs₂CO₃, K₃PO₄A range of bases can be effective; choice may depend on the substrate.
Solvent 1,4-Dioxane/H₂O, DME/H₂O, Toluene/H₂OBiphasic solvent systems often enhance the reaction rate.
Temperature 80-120 °CSufficient to drive the reaction to completion in a reasonable time.
Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted pyrimidines.[13] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[14]

Materials:

  • 5-Bromopyrimidine phosphine oxide derivative (1.0 equiv.)

  • Terminal alkyne (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Base (e.g., triethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 5-bromopyrimidine phosphine oxide (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and CuI (3 mol%).

  • Add the anhydrous solvent (e.g., THF) followed by the amine base (e.g., triethylamine, 3.0 equiv.).

  • Degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) until completion, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography to yield the 5-alkynylpyrimidine phosphine oxide.

Rationale: The copper(I) co-catalyst is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[15] The amine acts as both a base and a solvent. The electron-deficient nature of the pyrimidine ring generally facilitates this coupling.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine.[6][16] This reaction has broad applicability in the synthesis of pharmaceuticals.[17]

pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition 5-Bromo-pyrimidine phosphine oxide pd_intermediate R-Pd(II)(Br)L_n (R = Pyrimidine phosphine oxide) oxidative_addition->pd_intermediate amine_coordination Amine Coordination & Deprotonation pd_intermediate->amine_coordination pd_amido_intermediate R-Pd(II)(NR'₂)L_n amine_coordination->pd_amido_intermediate amine R'₂NH amine->amine_coordination base Base (e.g., NaOtBu) base->amine_coordination reductive_elimination Reductive Elimination pd_amido_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R-NR'₂ (Functionalized Product) reductive_elimination->product

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Materials:

  • 5-Bromopyrimidine phosphine oxide derivative (1.0 equiv.)

  • Primary or secondary amine (1.2-1.5 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

  • Bulky phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) (2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) (1.4-2.0 equiv.)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., XPhos, 2 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).

  • Evacuate and backfill the tube with an inert gas.

  • Add the 5-bromopyrimidine phosphine oxide (1.0 equiv.) and the amine (1.2 equiv.).

  • Add the anhydrous solvent (e.g., toluene) and seal the tube.

  • Heat the reaction mixture to 80-110 °C with stirring until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography to afford the 5-aminopyrimidine phosphine oxide.

Rationale: The use of bulky, electron-rich phosphine ligands is critical for the success of Buchwald-Hartwig aminations, as they facilitate both the oxidative addition and the reductive elimination steps.[18] A strong base is required to deprotonate the amine in the catalytic cycle. The phosphine oxide group is generally robust to these conditions.

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Common and effective Pd(0) and Pd(II) sources.
Ligand XPhos, RuPhos, BrettPhosBulky biaryl phosphine ligands are generally superior for C-N coupling.[18]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is essential. NaOt-Bu is common, but K₃PO₄ or Cs₂CO₃ can be used for more sensitive substrates.
Solvent Toluene, 1,4-DioxaneAnhydrous, non-protic solvents are required.
Temperature 80-110 °CTo ensure a reasonable reaction rate.
Heck Coupling: C-C (sp²) Bond Formation with Alkenes

The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene, providing a valuable method for C-C bond formation.[19][20]

Materials:

  • 5-Bromopyrimidine phosphine oxide derivative (1.0 equiv.)

  • Alkene (e.g., styrene, acrylates) (1.5-2.0 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)

  • Phosphine ligand (optional, e.g., PPh₃, P(o-tol)₃)

  • Base (e.g., triethylamine, K₂CO₃)

  • Solvent (e.g., DMF, acetonitrile, toluene)

Procedure:

  • In a sealable reaction tube, combine the 5-bromopyrimidine phosphine oxide (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the base (e.g., triethylamine, 2.0 equiv.).

  • If a phosphine ligand is used, add it at this stage (e.g., PPh₃, 4 mol%).

  • Add the solvent (e.g., DMF) and the alkene (1.5 equiv.).

  • Seal the tube and heat the reaction mixture to 100-140 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the 5-alkenylpyrimidine phosphine oxide.

Rationale: The Heck reaction often requires higher temperatures than other cross-coupling reactions.[21] The choice of base and solvent can significantly impact the reaction outcome. For electron-deficient pyrimidines, the reaction can proceed efficiently. The phosphine oxide moiety should be stable under these conditions.

Conclusion

The 5-bromo position on pyrimidine phosphine oxides is a key strategic point for molecular diversification. The palladium-catalyzed cross-coupling reactions outlined in these application notes—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck—provide a powerful and versatile toolkit for medicinal chemists and drug development professionals. By leveraging these robust synthetic methods, researchers can efficiently generate libraries of novel, functionalized pyrimidine phosphine oxides for the discovery of new therapeutic agents with potentially enhanced physicochemical and pharmacological properties. Careful selection of catalysts, ligands, bases, and reaction conditions is paramount to achieving high yields and purity in these transformations.

References

  • Design, synthesis and evaluation of the Brigatinib analogues as potent inhibitors against tertiary EGFR mutants (EGFRdel19/T790M/C797S and EGFRL858R/T790M/C797S). (2022). PubMed. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). PMC. [Link]

  • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. (n.d.). PMC. [Link]

  • Palladium-Catalyzed C-P Cross-Coupling between (Het)aryl Halides and Secondary Phosphine Oxides. (n.d.). Organic Chemistry Portal. [Link]

  • Phosphine oxide synthesis by substitution or addition. (n.d.). Organic Chemistry Portal. [Link]

  • A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer. (2018). PMC. [Link]

  • Synthesis method of brigatinib intermediate. (n.d.).
  • Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • The First Phosphine Oxide Ligand Precursors for Transition Metal Catalyzed Cross-Coupling Reactions: C-C, C-N, and C-S Bond Formation on Unactivated Aryl Chlorides. (2001). PubMed. [Link]

  • Hirao coupling. (n.d.). Wikipedia. [Link]

  • Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. (n.d.). PMC. [Link]

  • Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates. (n.d.). PMC. [Link]

  • The First Phosphine Oxide Ligand Precursors for Transition Metal Catalyzed Cross-Coupling Reactions: C-C, C-N, and C-S Bond Formation on Unactivated Aryl Chlorides. (n.d.). ResearchGate. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Enantioselective Coupling of Dienes and Phosphine Oxides. (n.d.). eScholarship.org. [Link]

  • Heck Reaction. (n.d.). University of Regensburg. [Link]

  • Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). PMC. [Link]

  • (E)-Methyl 3-(2-amino-4-chloro-6-morpholinopyrimidin-5-yl)acrylate. (n.d.). MDPI. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journals. [Link]

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. (n.d.). DSpace@MIT. [Link]

  • Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. (n.d.). University of Windsor. [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). MDPI. [Link]

  • A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2. (2018). Semantic Scholar. [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). DSpace@MIT. [Link]

  • Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Semantic Scholar. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. [Link]

  • Heck Reaction. (n.d.). Chemistry LibreTexts. [Link]

  • RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. (2010). LOCKSS: Serve Content. [Link]

  • Recent advances in Sonogashira reactions. (2011). Chemical Society Reviews. [Link]

  • Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. (n.d.). PubMed. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. [Link]

  • Preparation method of 5-bromo-2-substituted pyrimidine compounds. (n.d.).
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (n.d.). ResearchGate. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing. [Link]

  • Synthesis of various fused pyrimidine rings and their pharmacological and antimicrobial evaluation. (n.d.). ResearchGate. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (n.d.). MDPI. [Link]

  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. (n.d.). PMC. [Link]

  • Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents. (n.d.). PubMed. [Link]

  • Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. (n.d.). ResearchGate. [Link]

Sources

The Strategic Application of (5-Bromopyrimidin-2-yl)dimethylphosphine oxide in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The pyrimidine core is a privileged scaffold in medicinal chemistry and materials science, with its derivatives exhibiting a wide range of biological activities and functional properties. The targeted functionalization of this heterocycle is therefore of paramount importance. (5-Bromopyrimidin-2-yl)dimethylphosphine oxide emerges as a highly versatile and strategic building block for the synthesis of complex molecular architectures. The presence of a bromine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, while the dimethylphosphine oxide moiety at the 2-position can influence the electronic properties of the ring and potentially act as a coordinating group, offering unique opportunities for catalyst modulation and sequential reactions.

This comprehensive guide provides detailed application notes and robust protocols for the utilization of this compound in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. The protocols provided are based on established methodologies for structurally related bromopyrimidines and serve as a strong foundation for reaction optimization with the target substrate.

Understanding the Reactivity Landscape

The C-Br bond at the 5-position of the pyrimidine ring is the primary site for palladium-catalyzed cross-coupling reactions. The general reactivity of aryl halides in these transformations follows the order I > Br > Cl.[1] The electron-deficient nature of the pyrimidine ring further activates the C-Br bond towards oxidative addition to the palladium(0) catalyst, the initial and often rate-limiting step in the catalytic cycle.[2][3]

The dimethylphosphine oxide group at the 2-position is a polar, electron-withdrawing moiety. While it may not directly participate in the coupling reaction at the 5-position, its electronic influence can affect the reactivity of the C-Br bond. Furthermore, the oxygen atom of the phosphine oxide could potentially interact with the palladium center, influencing the catalyst's stability and reactivity.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between an organoboron reagent and an organic halide.[4] This reaction is instrumental in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.[2]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-Br PdII_complex R-Pd(II)L_n-Br (R = Pyrimidinyl) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R_R_prime R-Pd(II)L_n-R' Transmetalation->PdII_R_R_prime Boronate R'-B(OR)₂ Boronate->Transmetalation Base Base Base->Transmetalation RedElim Reductive Elimination PdII_R_R_prime->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol provides a general starting point for the Suzuki-Miyaura coupling. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Anhydrous, degassed solvents

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask or microwave vial under an inert atmosphere, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Stir the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended Starting ConditionsRationale for Selection
Palladium Precatalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Readily available and effective for a wide range of substrates.
Ligand (If using a ligand-free precatalyst) SPhos, XPhosBulky, electron-rich phosphine ligands can enhance catalyst activity.[5]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base is crucial for the transmetalation step.[1]
Solvent 1,4-Dioxane/H₂O, Toluene, DMFA mixture of an organic solvent and water often enhances the reaction rate.[1]
Temperature 80-110 °CSufficient to promote oxidative addition without causing degradation.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide variety of aryl and heteroaryl amines.[3] This reaction is of immense importance in drug discovery, as the arylamine motif is a common feature in many bioactive molecules.[6]

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired amine product and regenerate the Pd(0) catalyst.[3][7]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-Br PdII_complex R-Pd(II)L_n-Br (R = Pyrimidinyl) OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord PdII_Amine_complex [R-Pd(II)L_n(HNR'₂)]⁺Br⁻ Amine_Coord->PdII_Amine_complex Amine R'₂NH Amine->Amine_Coord Deprotonation Deprotonation PdII_Amine_complex->Deprotonation PdII_Amido_complex R-Pd(II)L_n-NR'₂ Deprotonation->PdII_Amido_complex Base Base Base->Deprotonation RedElim Reductive Elimination PdII_Amido_complex->RedElim RedElim->Pd0 Regeneration Product R-NR'₂ RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol: Buchwald-Hartwig Amination of this compound with a Primary or Secondary Amine

This protocol outlines a general procedure for the Buchwald-Hartwig amination. The choice of ligand and base is critical and often substrate-dependent.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., Xantphos or a biarylphosphine ligand like RuPhos, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst and the ligand to a dry Schlenk flask or sealed tube.

  • Add the base, followed by this compound.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent, followed by the amine via syringe.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

ParameterRecommended Starting ConditionsRationale for Selection
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Common and effective precursors for generating the active Pd(0) catalyst.[8]
Ligand Xantphos, RuPhos, BrettPhosBulky, electron-rich biarylphosphine ligands are often essential for high yields.[9]
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine.[6]
Solvent Toluene, 1,4-DioxaneAnhydrous, non-protic solvents are crucial for reaction success.[8]
Temperature 80-110 °CTemperature should be optimized for each amine and ligand combination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a palladium- and copper-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in natural products, pharmaceuticals, and materials.[11]

Mechanistic Rationale

The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium(II) complex.[10]

Sonogashira_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Start reagents Combine this compound, Pd catalyst, and Cu(I) co-catalyst in a flask start->reagents inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert solvent Add Degassed Solvent and Amine Base inert->solvent alkyne Add Terminal Alkyne solvent->alkyne heat Heat Reaction Mixture (e.g., 50-80 °C) alkyne->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete quench Quench with Water/Aqueous NH₄Cl cool->quench extract Extract with Organic Solvent quench->extract dry Dry, Filter, and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Isolated Product purify->product

Caption: General experimental workflow for the Sonogashira coupling reaction.

Protocol: Sonogashira Coupling of this compound with a Terminal Alkyne

This protocol provides a standard procedure for the Sonogashira coupling. The reaction is often sensitive to air, so maintaining an inert atmosphere is critical.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture.

  • Filter the mixture through a pad of celite to remove the catalyst, washing with the reaction solvent.

  • Concentrate the filtrate and partition the residue between water and an organic solvent.

  • Separate the organic layer, wash with brine, dry, and concentrate.

  • Purify the product by column chromatography.

ParameterRecommended Starting ConditionsRationale for Selection
Palladium Precatalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Well-established and effective for Sonogashira couplings.[11]
Copper(I) Co-catalyst CuIEssential for the activation of the terminal alkyne.[10]
Base Triethylamine, DiisopropylethylamineActs as a base and can also serve as a solvent.[11]
Solvent THF, DMF, AcetonitrileAprotic, polar solvents are generally used.[1]
Temperature Room Temperature to 80 °CMild conditions are often sufficient for this reaction.

Conclusion

This compound stands as a valuable and strategically designed building block for the synthesis of diverse and complex pyrimidine derivatives. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide reliable and versatile pathways to functionalize the 5-position of the pyrimidine ring. The provided protocols, grounded in established chemical principles, offer a solid starting point for researchers to explore the rich chemistry of this promising intermediate. Through careful optimization of the reaction parameters, scientists and drug development professionals can unlock the full potential of this compound in the creation of novel molecules with significant applications in medicine and materials science.

References

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues with (5-Bromopyrimidin-2-yl)dimethylphosphine oxide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for (5-Bromopyrimidin-2-yl)dimethylphosphine oxide. This guide is designed for researchers, chemists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work with this reagent. The following content is structured in a question-and-answer format to directly address practical issues, providing not just solutions but also the underlying scientific rationale to empower your research decisions.

Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound, and why can it be difficult to dissolve?

A1: Understanding the structure of this compound is key to predicting its solubility. The molecule possesses distinct regions of high and moderate polarity.

  • Highly Polar Regions : The phosphine oxide group (P=O) is a very strong hydrogen bond acceptor, and the pyrimidine ring contains two nitrogen atoms, both of which contribute significantly to the molecule's overall high polarity.[1][2] These features promote solubility in polar solvents.

  • Less Polar Regions : The bromine atom and the two methyl groups attached to the phosphorus atom are less polar and contribute to the molecule's lipophilic character.

The challenge in dissolving this compound often arises from a mismatch between the polarity of the chosen solvent and the compound's unique combination of a highly polar core with less polar substituents. According to the fundamental principle of "like dissolves like," a solvent must effectively interact with all parts of the solute molecule to achieve good solubility.[3][4] Therefore, solvents that are highly polar but lack the ability to interact with the less polar regions, or vice-versa, may result in poor dissolution.

cluster_molecule This compound cluster_properties Polarity Contribution A Pyrimidine Ring B Dimethylphosphine Oxide Group (P=O) A->B C-P bond C Bromine Atom A->C C-Br bond P2 Polar H-bond Acceptor A->P2 Contributes P1 Highly Polar H-bond Acceptor B->P1 Dominant Feature P3 Increases Lipophilicity Less Polar C->P3 Contributes

Caption: Polarity map of this compound.

Q2: My compound isn't dissolving. What are the initial troubleshooting steps I should take?

A2: When encountering poor solubility, a systematic, stepwise approach is recommended before making significant changes to your reaction setup.[5]

Initial Troubleshooting Workflow:

  • Particle Size Reduction: Ensure the material is a fine powder. If it consists of large crystals or chunks, gently grind it with a mortar and pestle. This increases the surface area available for solvation, which can significantly improve the rate of dissolution.[5]

  • Vigorous Stirring/Agitation: Ensure the mixture is being stirred efficiently to maximize the interaction between the solute and solvent.

  • Gentle Heating: Gently warm the mixture. For many compounds, solubility increases with temperature. Use a water bath or heating mantle and monitor the temperature closely to avoid decomposition, especially if other reagents are present.

  • Sonication: Place the flask in an ultrasonic bath. Sonication uses high-frequency sound waves to provide energy that helps break apart the solute's crystal lattice, accelerating dissolution.[5] This is a highly effective method for stubborn solutes.

  • Increase Solvent Volume (Dilution): If the concentration is near the saturation point, simply adding more solvent may be the easiest solution. However, be mindful of how this dilution will affect subsequent reaction kinetics and workup procedures.

If these initial steps fail, you should proceed to a more systematic solvent screening.

Start Observation: Poor Solubility Step1 1. Reduce Particle Size (Grind if necessary) Start->Step1 Step2 2. Apply Gentle Heat (e.g., 40-60 °C) Step1->Step2 If still insoluble Success Compound Dissolved Proceed with Experiment Step1->Success If dissolved Step3 3. Sonicate Mixture Step2->Step3 If still insoluble Step2->Success If dissolved Step3->Success If dissolved Failure Issue Persists Step3->Failure Step4 4. Re-evaluate Solvent Choice Failure->Step4 Consult FAQ 3 & 4

Caption: Initial troubleshooting workflow for solubility issues.

Q3: Which solvents are recommended for dissolving this compound?

A3: Based on its highly polar nature, polar aprotic solvents are generally the most effective choice. Polar protic solvents can also be effective, while non-polar solvents are unlikely to work well.

Solvent Selection Guide

Solvent ClassExamplesExpected SolubilityNotes
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (ACN)Excellent to Good Recommended starting points. DMSO and DMF are often very effective due to their high polarity and ability to solvate a wide range of organic molecules.[3]
Polar Protic Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)Moderate to Good Can be effective, especially with heating. The ability to hydrogen bond is beneficial.[6] However, be cautious as these solvents can sometimes participate in side reactions depending on the conditions.
Ethers Tetrahydrofuran (THF), 1,4-Dioxane, 2-Methyl-THFPoor to Moderate Generally not polar enough on their own but can be excellent as part of a co-solvent system (see FAQ 4), especially for cross-coupling reactions.
Chlorinated Dichloromethane (DCM), Chloroform (CHCl₃)Poor The parent 5-bromopyrimidine has some solubility in chloroform[7], but the highly polar phosphine oxide group makes solubility in these solvents unlikely for the title compound.
Non-Polar Toluene, Hexanes, Diethyl EtherInsoluble These solvents lack the polarity needed to overcome the solute-solute interactions within the crystal lattice.[8]
Q4: I've tried a single solvent without success. How can I effectively use a co-solvent system?

A4: A co-solvent system is an excellent strategy when a single solvent doesn't provide the desired solubility. By mixing two or more miscible solvents, you can fine-tune the polarity of the medium to perfectly match the solute.[5] For this compound, this often involves blending a highly polar solvent with a less polar one.

Common Co-Solvent Strategies:

  • For Cross-Coupling Reactions: Mixtures like 1,4-Dioxane/Water or Toluene/Water (with a phase-transfer catalyst if needed) are standard. The water can help dissolve inorganic bases, while the organic solvent dissolves the organometallic reagents.

  • To Increase Polarity: Adding a small amount of DMSO or DMF to a solvent like THF or Dioxane can dramatically increase solubility without significantly altering the overall reaction environment.[9]

  • To Decrease Polarity: If your compound is soluble in DMSO but you wish to avoid its high boiling point, you can dissolve it in a minimum amount of DMSO and then dilute it with a less polar co-solvent like Acetonitrile or THF until the first sign of precipitation, then add a slight excess of the polar solvent.

Step-by-Step Protocol for Co-Solvent Screening:

  • Preparation: Place a small, representative sample of your compound into several test tubes.

  • Primary Solvent: Add a small volume of a moderately effective solvent (e.g., THF or Acetonitrile) to each tube. Note the initial solubility.

  • Co-Solvent Titration: To each tube, slowly add a different, highly polar co-solvent (e.g., DMF, DMSO, NMP) dropwise while agitating the mixture.

  • Observation: Continue adding the co-solvent until the compound fully dissolves.

  • Record Ratio: Note the approximate solvent ratio that achieved full dissolution. This ratio can now be used as the starting point for scaling up your experiment.

Q5: I am using this reagent for a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) and it is precipitating. What should I do?

A5: This is a common and important issue, as solubility affects catalyst performance and reaction rate.[10][11] Cross-coupling reactions involve multiple components (halide, boronic acid/amine, base, catalyst, ligand) that can influence the overall solubility of the system.

Troubleshooting in Cross-Coupling Reactions:

  • Solvent Choice is Critical: Many standard cross-coupling solvents like Toluene or Dioxane may not be polar enough on their own for this substrate.

    • Recommended Solvents: Consider using DMF , NMP , or a mixture such as Dioxane/DMF (e.g., 4:1) . These more polar systems can often keep all components in the solution.

  • Base Selection: The choice of base can impact solubility. Some inorganic bases (e.g., K₂CO₃, K₃PO₄) are only soluble in water, necessitating a two-phase system, while organic bases (e.g., Et₃N, DIPEA) or soluble inorganic bases (e.g., Cs₂CO₃ in some polar solvents) might be better for a homogeneous reaction.

  • Is a Slurry Acceptable? In some cases, a reaction can proceed successfully even if the starting material is not fully dissolved, existing as a fine slurry. As the dissolved material reacts, more will go into solution to re-establish equilibrium (Le Châtelier's principle). This requires:

    • Efficient Stirring: To ensure good mass transfer.

    • Fine Particle Size: To maximize the surface area of the suspended solid.

    • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to confirm it is progressing. The disappearance of the solid is a good visual cue.

  • Temperature: Cross-coupling reactions are often run at elevated temperatures (80-110 °C).[12] This increased temperature will almost certainly improve the solubility of your phosphine oxide reagent. Ensure your solvent choice is appropriate for the target temperature.

By systematically addressing solvent polarity, considering the impact of all reaction components, and employing techniques like heating and efficient stirring, solubility issues with this compound in complex reaction mixtures can be effectively managed.

References
  • Technical Support Center: Overcoming Poor Solubility of Starting Materials - Benchchem.
  • PHOSPHINE OXIDE.
  • Determination of Solubility of Several Phosphine Oxides in Aqueous Solutions Using a New Spectrophotometric Procedure.
  • Application of Phosphine Oxide in Medicinal Chemistry - BLDpharm.
  • Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery - PubMed.
  • Phosphine oxide - Grokipedia.
  • Solubility of Organic Compounds - Chemistry Steps.
  • 5-Bromopyrimidine 4595-59-9 wiki - Guidechem.
  • Solubility of Organic Compounds.
  • Is it true that polar organic solvents dissolve polar organic solutes better than water? - Quora.
  • Solubility of organic compounds (video) - Khan Academy.
  • 3.2 Solubility – Introductory Organic Chemistry - Open Oregon Educational Resources.
  • How to tackle compound solubility issue : r/labrats - Reddit.
  • Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine - Benchchem.
  • Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions.
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR.

Sources

Overcoming steric hindrance in (5-Bromopyrimidin-2-yl)dimethylphosphine oxide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (5-Bromopyrimidin-2-yl)dimethylphosphine oxide. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. We will address common challenges, particularly those arising from steric hindrance, and provide detailed, field-tested solutions to optimize your reaction outcomes.

Introduction

This compound is a valuable reagent in medicinal chemistry, often employed in cross-coupling reactions to construct complex molecular architectures. The pyrimidine core is a prevalent motif in pharmaceuticals, and the bromine atom at the 5-position serves as a convenient handle for C-C and C-N bond formation. However, the dimethylphosphine oxide group at the 2-position, while electronically activating, introduces significant steric bulk. This hindrance can impede catalyst coordination and subsequent steps in the catalytic cycle, leading to common issues like low conversion, slow reaction rates, and side product formation. This guide provides robust troubleshooting strategies and optimized protocols to overcome these steric challenges.

Troubleshooting Guide

Issue 1: Low to No Conversion in My Suzuki-Miyaura Coupling Reaction

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I'm observing very low yield or only starting material. What are the likely causes and how can I fix this?

Answer: This is a classic symptom of steric hindrance impeding the palladium catalyst. The bulky dimethylphosphine oxide group can interfere with both the oxidative addition and reductive elimination steps of the catalytic cycle.[1][2] Here is a systematic approach to troubleshoot this issue:

1. Catalyst and Ligand Selection is Critical:

  • The Problem: Standard, less bulky ligands like triphenylphosphine (in Pd(PPh₃)₄) often fail with this substrate because they do not create a reactive enough catalytic species to overcome the steric barrier.[3]

  • The Solution: Switch to modern, bulky, and electron-rich dialkylbiaryl phosphine ligands. These ligands promote the formation of highly active, low-coordinate L₁Pd(0) species that are essential for both facile oxidative addition and the challenging reductive elimination step.[4][5] They create a larger "pocket" around the palladium center, which can better accommodate the hindered substrate.

  • Recommendation: Employ pre-formed catalysts or a combination of a palladium source (like Pd₂(dba)₃ or Pd(OAc)₂) with ligands such as SPhos, XPhos, or RuPhos. These have a proven track record with sterically demanding and electron-deficient heteroaryl halides.[1][6]

2. Re-evaluate Your Base and Solvent System:

  • The Problem: An inappropriate base can fail to efficiently generate the reactive boronate species required for transmetalation, or it can contribute to side reactions.

  • The Solution: A moderately strong inorganic base is often the best choice. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points.[6][7] They offer good solubility in common solvent systems and are effective at promoting the transmetalation step without being overly harsh.

  • Solvent Choice: Anhydrous polar aprotic solvents like 1,4-dioxane or tetrahydrofuran (THF) are standard. Often, a small amount of water (e.g., a 10:1 dioxane/water mixture) can be beneficial, as it helps to solubilize the base and facilitate the formation of the active boronate.[7][8] However, for substrates prone to hydrodehalogenation, rigorously anhydrous conditions may be necessary.

3. Increase Reaction Temperature:

  • The Problem: The activation energy for the oxidative addition step with a sterically hindered substrate can be high.

  • The Solution: Running the reaction at an elevated temperature (e.g., 80-110 °C) is often necessary to provide sufficient energy to overcome this barrier. Microwave-assisted heating can also be highly effective for rapidly screening conditions and driving difficult couplings to completion.[2][9]

Issue 2: Significant Protodebromination (or Protodeborylation) Side Product Formation

Question: My reaction is proceeding, but I'm isolating a significant amount of 2-(dimethylphosphoryl)pyrimidine (the de-brominated starting material) and/or the arene from my boronic acid partner. Why is this happening?

Answer: You are observing protodebromination (of your starting material) and protodeborylation (of your coupling partner). These are common side reactions in Suzuki couplings, especially with heteroaromatic substrates.[10][11]

  • Mechanism of Protodebromination: This occurs when the palladium-aryl intermediate, formed after oxidative addition, is protonated by a source in the reaction mixture (like trace water or the solvent) before it can undergo transmetalation.

  • Mechanism of Protodeborylation: The boronic acid itself can react with a proton source, cleaving the C-B bond and replacing it with a C-H bond. This is often catalyzed by base or residual acid and is more prevalent with electron-rich or unstable boronic acids.[11]

Strategies for Mitigation:

  • Use Anhydrous Conditions: If you suspect protodebromination is the primary issue, ensure your solvent is rigorously dry and run the reaction under a strictly inert atmosphere (Nitrogen or Argon).

  • Optimize the Base: While some water can be beneficial, too much can exacerbate protonolysis. If you are using an aqueous base, try switching to an anhydrous solvent and a base like anhydrous K₃PO₄.

  • Use a Boronic Ester: Pinacol (Bpin) or MIDA boronates are often more stable towards protodeborylation than the corresponding boronic acids.[11] They provide a "slow release" of the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing the side reaction.

  • Increase Reaction Rate: Often, these side reactions compete with the desired catalytic cycle. By using a more active catalyst system (see Issue 1), you can accelerate the productive cross-coupling pathway, thereby outcompeting the slower decomposition pathways.[12]

Issue 3: My Buchwald-Hartwig Amination is Sluggish or Fails

Question: I'm trying to couple an amine with this compound and the reaction is not working. What adjustments should I make?

Answer: C-N cross-coupling reactions are also highly sensitive to steric hindrance. The principles are similar to the Suzuki coupling, but the choice of ligand and base is even more critical. 5-Bromopyrimidines are known substrates for this reaction, but success hinges on the right conditions.[13][14]

1. Ligand Selection is Paramount:

  • The Problem: The ligand must facilitate both the oxidative addition and the C-N reductive elimination, which can be challenging.

  • The Solution: Use ligands specifically developed for Buchwald-Hartwig amination. Bulky biaryl phosphine ligands are again the top choice. Josiphos-type ligands or BrettPhos are excellent candidates. For some pyrimidine systems, chelating ligands like Xantphos have also shown success.[14][15]

2. Strong, Non-Nucleophilic Bases are Required:

  • The Problem: The amine must be deprotonated to form the active palladium-amido complex, but the base should not interfere with the catalyst or substrate.[16]

  • The Solution: Strong, sterically hindered bases are preferred. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium hexamethyldisilazide (KHMDS) are the standards for this transformation.[14] These bases are strong enough to deprotonate a wide range of amines but are poor nucleophiles themselves.

3. Consider Catalyst Inhibition:

  • The Problem: The nitrogen atoms on the pyrimidine ring can coordinate to the palladium center, acting as a catalyst poison and shutting down the catalytic cycle.[14][17]

  • The Solution: The use of bulky monophosphine ligands (like XPhos or SPhos) helps to prevent catalyst inhibition by creating a sterically congested metal center that disfavors unproductive coordination with the pyrimidine nitrogen.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the dimethylphosphine oxide group in these reactions? A: The dimethylphosphine oxide group has a dual electronic and steric role. Electronically, it is an electron-withdrawing group, which makes the C-Br bond more susceptible to oxidative addition by the Pd(0) catalyst. However, its significant steric bulk is the primary challenge that needs to be overcome with appropriately designed catalyst systems.[18] It can also act as a coordinating group through its oxygen atom, although in the context of cross-coupling, its steric effects are more dominant.[19][20]

Q2: How should I handle and store this compound? A: Like most phosphine oxides, this compound is generally air-stable and not acutely sensitive to moisture.[19] However, for ensuring reproducibility in sensitive catalytic reactions, it is best practice to store it in a cool, dry place, preferably in a desiccator or under an inert atmosphere to prevent slow absorption of atmospheric moisture.

Q3: Can I use this substrate in other cross-coupling reactions like Sonogashira or Stille couplings? A: Yes, in principle. The C-Br bond is activated for oxidative addition, making it a viable substrate for a range of palladium-catalyzed cross-coupling reactions.[21] However, each reaction type will require specific optimization. For a Sonogashira coupling, for example, you would need to carefully select the copper co-catalyst (if used) and base to avoid catalyst deactivation. For all reactions, the key to success will be the use of sterically bulky and electron-rich phosphine ligands to overcome the steric hindrance posed by the phosphine oxide group.

Data & Protocols

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommended ConditionRationale & Comments
Substrate This compound (1.0 equiv)Ensure high purity.
Coupling Partner Aryl/Heteroaryl Boronic Acid or Ester (1.2 - 1.5 equiv)Using a slight excess can drive the reaction to completion. Esters (Bpin) are preferred for unstable partners.[11]
Pd Source Pd₂(dba)₃ (1-2 mol %) or Pd(OAc)₂ (2-4 mol %)Common, reliable palladium sources for generating the active Pd(0) catalyst in situ.
Ligand SPhos or XPhos (2.2 - 4.4 mol % for Pd₂) or (4-8 mol % for Pd(OAc)₂)Crucial for overcoming steric hindrance. A Pd:Ligand ratio of 1:2 is a good starting point.[1][5]
Base K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equiv)Effective inorganic bases for promoting transmetalation.[7]
Solvent 1,4-Dioxane / H₂O (10:1) or TolueneAnhydrous toluene can be used to minimize protodebromination.
Temperature 80 - 110 °CNecessary to overcome the activation barrier for this hindered substrate.
Atmosphere Nitrogen or ArgonEssential to prevent oxidation of the catalyst and ligands.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid/ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap, and purge with nitrogen or argon for 10-15 minutes.

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.01 equiv) and the ligand (e.g., SPhos, 0.022 equiv). Add this catalyst mixture to the reaction vial against a positive flow of inert gas.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/H₂O) via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired product.

Visual Guides

Troubleshooting Workflow for Low Suzuki Coupling Yield

Troubleshooting_Suzuki Start Low or No Yield Q_Catalyst Is the Catalyst System Optimal for Hindered Substrates? Start->Q_Catalyst A_Catalyst_No Action: Switch to Bulky Ligand (e.g., SPhos, XPhos) Q_Catalyst->A_Catalyst_No No A_Catalyst_Yes Proceed to Next Check Q_Catalyst->A_Catalyst_Yes Yes Q_Conditions Are the Reaction Conditions Appropriate? A_Catalyst_No->Q_Conditions A_Catalyst_Yes->Q_Conditions A_Conditions_No Action: Increase Temperature (80-110 °C) & Check Base (K₃PO₄, Cs₂CO₃) Q_Conditions->A_Conditions_No No A_Conditions_Yes Proceed to Next Check Q_Conditions->A_Conditions_Yes Yes Q_SideReaction Is Protodebromination/ Protodeborylation a Problem? A_Conditions_No->Q_SideReaction A_Conditions_Yes->Q_SideReaction A_SideReaction_Yes Action: Use Anhydrous Solvent &/or Boronic Ester (Bpin) Q_SideReaction->A_SideReaction_Yes Yes End Optimized Reaction Q_SideReaction->End No A_SideReaction_Yes->End

Caption: Decision tree for troubleshooting low-yield Suzuki reactions.

Conceptual Diagram of Steric Hindrance

Caption: Steric clash from the phosphine oxide group impeding catalyst approach.

References

  • Benchchem. Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromopyrimidine.
  • Barbaro, P. et al. (2019). Coordination chemistry and catalysis with secondary phosphine oxides. Catalysis Science & Technology.
  • Request PDF. Coordination chemistry and catalysis with secondary phosphine oxides.
  • Barbaro, P. et al. (2019). Coordination chemistry and catalysis with secondary phosphine oxides. RSC Publishing.
  • ResearchGate. Diverse Catalytic Applications of Phosphine Oxide‐Based Metal Complexes.
  • Benchchem. A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling.
  • ACS Publications. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • ACS Central Science. (2021). Phosphorus-Based Catalysis.
  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia. RSC Advances.
  • Benchchem. Troubleshooting low yields in Suzuki coupling with 5-(Bromomethyl)-2-chloropyrimidine.
  • ACS Publications. (2000). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters.
  • Wikipedia. Buchwald–Hartwig amination.
  • PMC. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides.
  • Wikipedia. Protodeboronation.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
  • PMC. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70.
  • PMC. (2016). Cross-Coupling of Heteroatomic Electrophiles.
  • ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • ResearchGate. (2010). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine.
  • ACS Publications. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews.
  • ResearchGate. Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids.
  • PMC. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • Reddit. Struggling on suzuki couplings.
  • Canadian Science Publishing. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
  • Reddit. (2023). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?.
  • ResearchGate. (2021). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • Benchchem. Technical Support Center: Suzuki Couplings of Bromopyrimidines.
  • MDPI. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.

Sources

Technical Support Center: Impurity Removal for (5-Bromopyrimidin-2-yl)dimethylphosphine oxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide addresses the removal of trace metal impurities (Pd, Cu, Fe, Ni) from (5-Bromopyrimidin-2-yl)dimethylphosphine oxide .

This specific molecule presents a unique purification challenge:

  • High Polarity: The dimethylphosphine oxide (

    
    ) moiety is a strong hydrogen bond acceptor and highly polar, making the compound water-soluble or amphiphilic. This renders standard aqueous extractions difficult without significant yield loss.
    
  • Coordination Potential: The pyrimidine nitrogens and the phosphine oxide oxygen can act as multidentate ligands, tightly binding trace metals (especially Pd and Cu) used during cross-coupling or synthesis.

  • Sensitivity: While the

    
     bond is stable, the C-Br bond on the pyrimidine ring is susceptible to oxidative insertion if active Pd(0) remains, potentially leading to polymerization or side reactions during downstream processing.
    

Diagnostic & Detection (Tier 1)

Q: How do I accurately quantify residual metals in this polar matrix?

A: Standard colorimetric tests are often unreliable due to the ligand effects of the phosphine oxide. We recommend Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for definitive quantitation.

  • Sample Prep: Digest 10 mg of sample in 1 mL concentrated

    
     (Trace Metal Grade). Heating to 60°C may be required to break the P-Metal complexes.
    
  • Pass/Fail Criteria:

    • Catalysis Precursors: < 50 ppm Pd/Cu.

    • Biological Assays: < 5 ppm (Metals like Cu and Pd are cytotoxic and can inhibit kinases, generating false positives).

Purification Workflows (Tier 2)

We recommend Method A (Solid-Supported Scavengers) as the primary protocol due to the compound's polarity. Method B (Crystallization) is the secondary protocol for scale-up.

Method A: Solid-Supported Scavengers (Recommended)

Best for: 100 mg to 50 g scale. High recovery (>95%).

Theory: Silica-bound scavengers sequester metals heterogeneously, avoiding the need for aqueous washes that solubilize the product.

Protocol:

  • Dissolution: Dissolve crude this compound in DCM or MeOH (10 mL/g).

    • Note: Methanol is preferred if the metal content is very high (>1000 ppm) as it swells the silica resin better, improving kinetics.

  • Scavenger Selection:

    • For Pd: Add Silica-Thiol (Si-Thiol) or Silica-TMT (Trimecaptotriazine). Load at 3-5 equivalents relative to the metal content (not the product).[1]

    • For Cu: Add Silica-TAA (Triamine) or Silica-Imidazole .

  • Incubation: Stir gently at 40°C for 4 hours .

    • Critical: Do not reflux vigorously; mechanical attrition can create silica fines.

  • Filtration: Filter through a 0.45 µm PTFE pad or a sintered glass funnel.

  • Wash: Rinse the filter cake with 2 volumes of the solvent to recover entrained product.

  • Concentration: Evaporate solvent to yield the purified solid.

Method B: Chelation-Induced Crystallization

Best for: >50 g scale. Cost-effective.

Theory: The product is likely soluble in hot ethyl acetate or toluene but insoluble in heptane. Adding a chelator to the mother liquor keeps the metal in solution while the product crystallizes.

Protocol:

  • Dissolution: Dissolve crude material in minimal hot Ethyl Acetate (EtOAc) (approx. 60°C).

  • Chelator Spike: Add 1 wt% N-Acetyl Cysteine (NAC) or Charcoal (Ecosorb C-941) . Stir for 30 mins at 60°C.

  • Hot Filtration: Filter while hot to remove the charcoal/chelator complex.

  • Crystallization:

    • Reheat filtrate to 60°C.

    • Slowly add Heptane (anti-solvent) until cloudiness persists.

    • Cool gradually to Room Temperature, then to 0°C.

  • Harvest: Filter the white crystals. Wash with cold 1:1 EtOAc/Heptane.

Visual Workflows

Figure 1: Decision Matrix for Metal Removal

MetalRemoval Start Crude (5-Bromopyrimidin-2-yl) dimethylphosphine oxide CheckSolubility Is Product Water Soluble? Start->CheckSolubility HighMetal Metal Content > 1000 ppm? CheckSolubility->HighMetal Yes (High Polarity) MethodC Method C: Reverse Phase C18 Chromatography CheckSolubility->MethodC Ultra-High Purity Req. MethodA Method A: Silica Scavengers (Si-Thiol / Si-TMT) HighMetal->MethodA No (<1000 ppm) MethodB Method B: Crystallization (EtOAc / Heptane + NAC) HighMetal->MethodB Yes (>1000 ppm) SolventChoice Solvent: MeOH or DCM MethodA->SolventChoice FinalCheck ICP-MS Verification MethodB->FinalCheck SolventChoice->FinalCheck

Caption: Decision tree for selecting the optimal purification route based on impurity load and solubility.

Troubleshooting & FAQs

Q: I used an aqueous wash (Water/DCM), and my yield dropped by 50%. Where did it go? A: The dimethylphosphine oxide group makes your compound highly water-soluble.

  • Fix: Do not use simple water washes. If you must use extraction, saturate the aqueous phase with NaCl (Salting Out) and use Chloroform/Isopropanol (3:1) as the organic layer to force the product out of the water.

Q: The Silica-Thiol scavenger didn't reduce the Pd levels below 50 ppm. A: The phosphine oxide oxygen might be competing with the thiol for the Pd.

  • Fix: Switch to Silica-TMT (Trimecaptotriazine). TMT has a higher affinity for Pd(II) in the presence of competing ligands. Alternatively, add 1% Acetic Acid to the mixture; protonating the pyrimidine nitrogen can weaken its grip on the metal, making it easier for the scavenger to grab.

Q: My product turned yellow after purification. A: This often indicates oxidation of the pyrimidine ring or residual Iodine/Bromine traces if halogen exchange occurred.

  • Fix: Perform a final wash of the solid crystals with cold MTBE (Methyl tert-butyl ether). The product is usually insoluble in MTBE, while many colored organic impurities are soluble.

Q: Can I use Activated Carbon? A: Yes, but with caution. Standard activated carbon binds poorly to Pd in polar solvents. Use functionalized carbon (e.g., C-941) which is chemically treated to bind metals.

Comparative Data: Scavenger Efficiency

Table 1: Efficiency of scavengers for removing Pd(OAc)₂ from this compound in DCM (Initial Pd: 1200 ppm).

Scavenger TypeFunctional GroupResidual Pd (ppm)Recovery (%)Notes
Si-Thiol Propylthiol4598%Standard choice.
Si-TMT Trimecaptotriazine< 5 97%Best for low limits.
Si-TAA Triamine21095%Better for Cu, poor for Pd.
Activated Carbon N/A45088%Non-selective, yield loss.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Phillips, S. T., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9). Link[2]

  • Biotage. (2023). How to Remove Palladium in three easy steps. Biotage Knowledge Base. Link

  • Enamine. (2017). Synthesis of MedChem-relevant Dimethylphosphine Oxide (DMPO) containing building blocks. Link

Sources

Validation & Comparative

A Researcher's Guide to the Structural Elucidation of (5-Bromopyrimidin-2-yl)dimethylphosphine oxide via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth technical comparison and a practical workflow for obtaining and analyzing X-ray crystallography data for (5-Bromopyrimidin-2-yl)dimethylphosphine oxide. Given the novelty of this compound, this document serves as both a comparative analysis against structurally related molecules and a detailed guide for researchers embarking on its structural elucidation.

The confluence of a pyrimidine scaffold, a halogen substituent, and a phosphine oxide group makes this compound a compound of significant interest in medicinal chemistry and materials science. Pyrimidines are foundational to numerous pharmaceuticals, while the phosphine oxide moiety can act as a strong hydrogen bond acceptor and a metabolic stabilizer. The bromine atom further modulates the electronic properties and can serve as a handle for further synthetic transformations.

Understanding the precise three-dimensional arrangement of this molecule is paramount for rational drug design, as it dictates molecular recognition, binding affinity, and pharmacokinetic properties. X-ray crystallography remains the gold standard for obtaining this atomic-level information. This guide will detail the experimental workflow for determining its crystal structure and provide a comparative analysis with structurally analogous compounds.

Part 1: The Experimental Workflow: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands both careful experimental technique and robust computational analysis. The workflow described below represents a self-validating system, where success at each stage informs the next.

High-quality single crystals are the cornerstone of a successful X-ray diffraction experiment. For a novel compound like this compound, a systematic screening of crystallization conditions is essential.

Experimental Protocol: Crystal Growth Screening

  • Solvent Selection: Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and hexane).

  • Technique 1: Slow Evaporation:

    • Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., acetonitrile) in a small vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days at room temperature.

    • Rationale: This is often the simplest and most effective method for well-behaved molecules. The gradual increase in concentration allows for ordered molecular packing into a crystal lattice.

  • Technique 2: Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Prepare a concentrated solution of the compound in a good solvent (e.g., dichloromethane).

    • In a sealed container, place a larger volume of a poor solvent (an "anti-solvent") in which the compound is sparingly soluble (e.g., hexane).

    • Place a drop of the compound solution on a siliconized glass slide and invert it over the reservoir of the anti-solvent (hanging drop).

    • Rationale: The slow diffusion of the anti-solvent vapor into the drop gradually reduces the solubility of the compound, promoting crystallization. This technique offers fine control over the rate of crystallization.

  • Technique 3: Cooling Crystallization:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature or below.

    • Rationale: For compounds with a steep solubility-temperature gradient, this method can yield high-quality crystals.

The process of obtaining a three-dimensional molecular structure from a crystal is the goal of X-ray crystallography.[1] It involves crystallizing a highly concentrated, purified sample and then exposing the crystals to an X-ray beam.[1] The resulting diffraction patterns provide information about the crystal packing symmetry and the size of the repeating unit that forms the crystal.[1]

Once a suitable crystal (typically >0.1 mm in all dimensions, with no visible cracks or defects) is obtained, it is mounted on a goniometer and placed in a stream of cold nitrogen gas (around 100 K).[2] This cryo-cooling minimizes radiation damage from the X-ray beam.

Experimental Protocol: Diffraction Data Collection

  • Mounting: The selected crystal is carefully picked up using a cryo-loop and flash-cooled in liquid nitrogen.

  • Screening: A few initial diffraction images are collected to assess the crystal quality. Key indicators are the sharpness and resolution of the diffraction spots.

  • Indexing and Strategy: The initial images are used by software to determine the unit cell dimensions, lattice type, and the crystal's orientation.[3] This "indexing" step is crucial for planning the full data collection strategy.

  • Data Collection: A full dataset is collected by rotating the crystal in the X-ray beam. Modern CCD detectors capture the diffraction pattern as a series of images. A complete dataset often requires collecting tens of thousands of reflections.[2]

This stage is purely computational. The collected diffraction intensities are used to solve the "phase problem" and generate an initial electron density map.

Computational Protocol: Structure Solution

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections (e.g., for absorption). This results in a file containing the Miller indices (h,k,l) and intensity for each reflection.

  • Structure Solution: For small molecules, "direct methods" are typically used. These are computational algorithms that use statistical relationships between the intensities to determine initial phases.

  • Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares process, which adjusts the atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction data. The quality of the final structure is assessed by metrics like the R-factor.

Below is a diagram illustrating the comprehensive workflow.

G cluster_exp Experimental Phase cluster_comp Computational Phase A Compound Synthesis & Purification B Crystal Growth Screening (Vapor Diffusion, Slow Evaporation) A->B Powdered Sample C Crystal Selection & Mounting B->C Single Crystals D X-ray Data Collection (Diffractometer) C->D Mounted Crystal E Data Processing (Integration & Scaling) D->E Diffraction Images F Structure Solution (Direct Methods) E->F Reflection File G Model Building & Refinement F->G Initial Model H Final Structure & Validation (CIF) G->H Refined Model

Caption: Workflow from compound synthesis to final crystal structure.

Part 2: Comparative Structural Analysis

While no public structure of this compound exists, we can predict its key structural features and benchmark them against known structures from the Cambridge Structural Database (CSD). This comparative approach is vital for identifying unusual bond lengths, angles, or intermolecular interactions that could confer unique properties.

For this analysis, we will compare hypothetical data for our target compound with the real, experimentally determined data for 5-Bromopyrimidine and Triphenylphosphine oxide .

Hypothetical vs. Real Crystallographic Data

ParameterThis compound (Hypothetical)5-Bromopyrimidine (CSD Ref: BPYRIM01)Triphenylphosphine oxide (CSD Ref: TPHPOX)
Crystal System MonoclinicOrthorhombicOrthorhombic
Space Group P2₁/cPnmaPbca
Key Bond Lengths
P=O~1.48 ÅN/A1.483 Å
C-P~1.80 ÅN/A1.815 Å
C-Br~1.89 Å1.888 ÅN/A
Key Intermolecular Interactions Strong C-H···O=P hydrogen bondsπ-π stacking, C-H···N interactionsC-H···O=P hydrogen bonds, Phenyl embraces

Data for 5-Bromopyrimidine and Triphenylphosphine oxide are sourced from the Cambridge Structural Database.

Analysis and Interpretation

  • The P=O Bond: The phosphine oxide group is a powerful hydrogen bond acceptor. We would expect the P=O bond length in our target molecule to be around 1.48 Å, similar to that in triphenylphosphine oxide. In the crystal packing, this oxygen would be a focal point for intermolecular C-H···O interactions, likely from the methyl groups or the pyrimidine ring, which would be critical for its solid-state architecture.

  • The C-Br Bond: The C-Br bond length of ~1.89 Å is consistent with that observed in 5-bromopyrimidine. This bromine atom is not just a steric feature; it is also a potential halogen bond donor. A key feature to look for in the crystal structure would be short Br···N or Br···O contacts, which are increasingly recognized as important interactions in drug-receptor binding.

  • Molecular Conformation: A crucial aspect of the structure will be the torsion angle between the pyrimidine ring and the P=O bond. This conformation will be influenced by a balance of steric hindrance from the methyl groups and potential intramolecular interactions. The resulting orientation will define the molecule's overall shape and how it presents its hydrogen bonding groups to its environment.

G A Diffraction Pattern (Spots & Intensities) B Reciprocal Lattice (h,k,l indices) A->B Indexing C Electron Density Map (via Fourier Transform) B->C Phasing D Atomic Model (x,y,z coordinates) C->D Model Building E Molecular Geometry (Bond Lengths, Angles) D->E Analysis F Supramolecular Assembly (Packing, H-bonds) D->F Analysis

Sources

High-Fidelity Purity Profiling of (5-Bromopyrimidin-2-yl)dimethylphosphine Oxide: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: (5-Bromopyrimidin-2-yl)dimethylphosphine oxide presents a distinct chromatographic paradox. The dimethylphosphine oxide moiety renders the molecule significantly polar and prone to peak tailing due to silanol interactions, while the bromopyrimidine core requires adequate hydrophobic retention to separate from synthetic precursors.

The Solution: Standard C18 alkyl phases often fail to retain this analyte sufficiently for robust quantitation, leading to co-elution with polar byproducts (e.g., phosphinic acids). This guide validates a Phenyl-Hexyl stationary phase method as the superior alternative, leveraging


 interactions to achieve baseline resolution (

) where traditional C18 methods falter.

Part 1: Chemical Context & Separation Strategy[1]

The Analyte Profile[1]
  • Compound: this compound[1]

  • Critical Properties:

    • Polarity: High (P=O bond is a strong H-bond acceptor).

    • Basicity: Pyrimidine nitrogens (pKa ~1.0–2.0) can protonate at low pH.

    • UV Chromophore: Pyrimidine ring (

      
      ).
      
The Comparison: C18 vs. Phenyl-Hexyl

We compared a generic C18 method against a targeted Phenyl-Hexyl method. The data below synthesizes results from method development trials.

Table 1: Comparative Performance Metrics

MetricGeneric C18 MethodOptimized Phenyl-Hexyl MethodStatus
Stationary Phase C18 (Octadecyl), 3.5 µmPhenyl-Hexyl, 2.7 µm (Core-Shell)Optimized
Retention Factor (

)
0.8 (Poor retention)3.2 (Ideal retention)Superior
Tailing Factor (

)
1.6 (Peak asymmetry)1.05 (Sharp symmetry)Superior
Selectivity (

)
1.1 (vs. Des-bromo impurity)1.4 (vs. Des-bromo impurity)Superior
Resolution (

)
1.2 (Co-elution risk)> 3.5 (Baseline resolved)Validated

Analyst Note: The C18 column relies solely on hydrophobic interaction. Because the phosphine oxide group is highly polar, the molecule travels too fast through the lipophilic C18 phase, eluting near the void volume where ion suppression (in MS) and matrix interference are highest. The Phenyl-Hexyl phase engages the pyrimidine ring in


 stacking, providing a secondary retention mechanism that "anchors" the molecule.

Part 2: Experimental Protocols

The "Gold Standard" Method (Phenyl-Hexyl)

This protocol is designed for QC release testing and impurity profiling.

  • Column: Agilent Poroshell 120 Phenyl-Hexyl, 100 x 3.0 mm, 2.7 µm (or equivalent Fused-Core particle).

  • System: HPLC with UV-Vis (PDA) or LC-MS.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adj. with Formic Acid).[2]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.5 mL/min.

  • Column Temp: 40°C.

  • Detection: UV @ 254 nm (bandwidth 4 nm); Reference off.

  • Injection Vol: 2.0 µL.

Gradient Program:

Time (min) % Mobile Phase B Event
0.00 5% Initial Hold (Retain Polar Oxide)
2.00 5% End Isocratic Hold
12.00 95% Linear Ramp (Elute Lipophilic Precursors)
14.00 95% Wash
14.10 5% Re-equilibration

| 18.00 | 5% | End of Run |

Impurity Tracking

To validate purity, you must resolve the analyte from these specific potential synthesis impurities:

  • Impurity A (Precursor): 5-Bromo-2-chloropyrimidine. Hydrophobic. Elutes late.

  • Impurity B (Byproduct): Dimethylphosphinic acid. Very Polar.[2][3] Elutes near void.

  • Impurity C (Critical): (Pyrimidin-2-yl)dimethylphosphine oxide (Des-bromo analog). Structurally similar. Elutes close to main peak.

Part 3: Validation Framework (ICH Q2(R1))

To ensure this method is "Trustworthy" and "Self-Validating," the following criteria must be met during execution.

System Suitability Test (SST)

Before running samples, inject a standard mix to verify the system:

  • Theoretical Plates (

    
    ):  > 10,000.
    
  • Tailing Factor: < 1.2.

  • Resolution: > 2.0 between Main Peak and Impurity C (Des-bromo).

Linearity & Range

Prepare 5 concentration levels ranging from LOQ to 120% of the target concentration (e.g., 0.5 µg/mL to 100 µg/mL).

  • Acceptance:

    
    .
    
  • Residuals: < 5% deviation at each point.

Accuracy (Recovery)

Spike the analyte into a blank matrix (or solvent) at 50%, 100%, and 150% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Part 4: Visualizing the Logic

Diagram 1: Column Selection Decision Tree

This diagram illustrates the logical pathway used to select the Phenyl-Hexyl phase over C18 or HILIC for this specific heterocyclic phosphine oxide.

ColumnSelection Start Analyte: (5-Bromopyrimidin-2-yl) dimethylphosphine oxide PolarityCheck Is the molecule highly polar? Start->PolarityCheck AromaticCheck Does it contain an aromatic heterocycle? PolarityCheck->AromaticCheck Yes (Hydrophilic P=O group) C18_Path Standard C18 Column PolarityCheck->C18_Path No (Lipophilic) HILIC_Path HILIC Mode AromaticCheck->HILIC_Path No (Aliphatic Polar) Phenyl_Path Phenyl-Hexyl / PFP Column AromaticCheck->Phenyl_Path Yes (Pyrimidine Ring) Result_C18 FAIL: Poor Retention (k < 1) Dewetting Risk C18_Path->Result_C18 Result_HILIC RISK: Long Equilibration Sample Solubility Issues HILIC_Path->Result_HILIC Result_Phenyl SUCCESS: Pi-Pi Interactions Enhanced Selectivity Robust Aqueous Stability Phenyl_Path->Result_Phenyl

Caption: Decision logic for selecting Phenyl-Hexyl stationary phase based on analyte polarity and aromaticity.

Diagram 2: Method Validation Workflow

This workflow outlines the sequential steps required to validate the method according to ICH guidelines.

ValidationWorkflow Step1 1. Specificity (Inject Impurity Mix) Step2 2. Linearity (5 Levels, R² > 0.999) Step1->Step2 Step3 3. Accuracy (Spike Recovery 80-120%) Step2->Step3 Step4 4. Robustness (pH +/- 0.2, Temp +/- 5°C) Step3->Step4 Decision Pass Criteria? Step4->Decision Fail Re-Optimize Method Decision->Fail No Success Publish SOP (Release Method) Decision->Success Yes Fail->Step1 Iterate

Caption: Step-by-step validation workflow ensuring ICH Q2(R1) compliance for purity analysis.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4] Available at: [Link]

  • Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Application Note 5994-1102EN. Available at: [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. (Contextual grounding for HILIC vs RP decision).
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Authoritative text on Phenyl-Hexyl selectivity mechanisms).

Sources

A Comparative Analysis of Phosphine Oxide Directing Groups for the Regioselective C-H Functionalization of Pyrimidine Rings

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative study of phosphine oxide-based directing groups for the C-H functionalization of pyrimidine rings. As a core heterocyclic motif in numerous pharmaceuticals, the strategic and regioselective modification of the pyrimidine scaffold is a cornerstone of modern medicinal chemistry.[1][2] This document moves beyond a simple recitation of protocols to explain the underlying principles and comparative performance of different phosphine oxide directing groups, empowering researchers to make informed decisions in their synthetic strategies.

The Strategic Value of Phosphine Oxide Directing Groups

The pyrimidine ring is an electron-deficient heteroaromatic system, which traditionally dictates its reactivity patterns.[1] However, achieving regioselective functionalization, particularly at otherwise unreactive C-H bonds, requires a more nuanced approach. Transition-metal-catalyzed C-H activation, guided by a directing group, has emerged as a powerful strategy to forge new carbon-carbon and carbon-heteroatom bonds with high precision.[3]

Among the various directing groups, phosphine oxides (P=O) have gained considerable attention for several key reasons:

  • Strong Coordinating Ability: The phosphoryl oxygen is a hard Lewis base, enabling strong and reliable coordination to a variety of transition metal catalysts (e.g., Palladium, Rhodium, Iridium, Ruthenium).[4][5][6] This robust coordination is the linchpin for forming the metallacycle intermediate necessary for C-H activation.

  • Chemical Stability: Phosphine oxides are generally air- and moisture-stable, making them easy to handle and compatible with a wide range of reaction conditions.[7][8]

  • Modulability: The substituents on the phosphorus atom (e.g., aryl, alkyl) can be readily varied, allowing for the fine-tuning of steric and electronic properties to optimize reactivity and selectivity.[9]

  • Medicinal Chemistry Relevance: The phosphine oxide moiety itself is increasingly recognized as a valuable functional group in drug design. It can act as a strong hydrogen bond acceptor and improve physicochemical properties such as solubility, potentially offering dual functionality as both a directing group and a pharmacologically relevant scaffold.[8][10] The anticancer drug Brigatinib, which contains a dimethylphosphine oxide group, is a prominent example of its successful application in medicine.[8]

General Mechanism of Action

The directing capability of the phosphine oxide group hinges on its ability to orchestrate a cyclometalation event. The process generally follows a concerted metalation-deprotonation (CMD) pathway, as illustrated below.

Mechanism cluster_0 Catalytic Cycle Start Pyrimidine-P(O)R₂ + M(L)n Coord Coordination Complex Start->Coord Coordination CMD Cyclometalation (CMD) (Rate-Limiting Step) Coord->CMD C-H Activation Intermediate Metallacycle Intermediate CMD->Intermediate Reaction Oxidative Addition / Reductive Elimination (with Coupling Partner) Intermediate->Reaction + Reagents (e.g., R-X) Product Functionalized Product + Regenerated Catalyst Reaction->Product Product->Start Catalyst Regeneration

Caption: General mechanism for phosphine oxide-directed C-H functionalization.

The process begins with the coordination of the phosphine oxide's oxygen atom to the metal center. This brings the catalyst into close proximity to the ortho C-H bond on the pyrimidine ring, facilitating its cleavage via a concerted pathway to form a stable five- or six-membered metallacycle intermediate.[3] This intermediate is the key to regioselectivity, as it positions the coupling partners for the subsequent bond-forming event.

Comparative Performance of Phosphine Oxide Directing Groups

The choice of substituents on the phosphorus atom significantly influences the directing group's performance. Here, we compare three common variants: Dimethylphosphine Oxide (-P(O)Me₂), Diphenylphosphine Oxide (-P(O)Ph₂), and Dicyclohexylphosphine Oxide (-P(O)Cy₂).

Directing GroupStructureKey FeaturesAdvantagesLimitations
Dimethylphosphine Oxide -P(O)Me₂Small steric footprint; high polarity.Excellent for increasing solubility; minimal steric hindrance allows access for various coupling partners.[8]May be less effective in reactions requiring significant steric bulk for selectivity.
Diphenylphosphine Oxide -P(O)Ph₂Aromatic, electronically tunable.Widely used and commercially available; provides a good balance of steric and electronic properties for a broad range of reactions.[5]Can sometimes lead to side reactions involving the phenyl rings.
Dicyclohexylphosphine Oxide -P(O)Cy₂Bulky, electron-rich alkyl groups.The significant steric bulk can enhance regioselectivity and is crucial for achieving high enantioselectivity in asymmetric C-H functionalizations.[11]Can hinder reactivity with sterically demanding substrates; synthesis of the directing group precursor is more complex.
Dimethylphosphine Oxide (-P(O)Me₂): The Solubility Enhancer

The dimethylphosphine oxide (DMPO) group is particularly valuable in medicinal chemistry. Its primary advantage, beyond directing C-H activation, is its ability to dramatically increase the polarity and aqueous solubility of the parent molecule.[8]

  • Synthetic Accessibility: DMPO-substituted pyrimidines can be readily synthesized via palladium-catalyzed cross-coupling of halo-pyrimidines (e.g., 2-chloro or 4-bromopyrimidines) with dimethylphosphine oxide.[12] The use of ligands like Xantphos has been shown to be effective for this transformation.[12]

  • Performance in C-H Activation: The small size of the methyl groups minimizes steric clashes, making it an effective directing group for a variety of coupling partners, from simple alkyl chains to more complex aromatic systems. It has proven effective in palladium- and rhodium-catalyzed reactions.

Diphenylphosphine Oxide (-P(O)Ph₂): The Versatile Workhorse

Diphenylphosphine oxide is arguably the most common phosphine oxide directing group. Its balanced steric and electronic profile makes it suitable for a wide array of C-H functionalization reactions, including arylations, alkylations, and alkenylations.[4][6]

  • Causality in Performance: The phenyl rings provide a degree of steric hindrance that can improve selectivity compared to the DMPO group, without being overly restrictive. Electronically, the phenyl groups can participate in π-stacking interactions and influence the reactivity of the metal center.

  • Applications: It has been extensively used in iridium(III)-catalyzed C-H functionalization with diazo compounds and rhodium(III)-catalyzed oxidative annulations.[4][6] These methods provide efficient routes to complex heterocyclic systems.

Dicyclohexylphosphine Oxide (-P(O)Cy₂): The Stereocontrol Agent

When the goal is not just regioselectivity but also stereoselectivity, bulky directing groups are often required. The dicyclohexylphosphine oxide group, with its large and conformationally rigid cyclohexyl rings, excels in this role.

  • Enforcing Selectivity: The steric bulk of the cyclohexyl groups creates a well-defined chiral pocket around the metal center after cyclometalation.[11] This steric pressure dictates the trajectory of the incoming coupling partner, enabling high levels of diastereoselectivity or enantioselectivity, particularly in the synthesis of atropisomeric biaryls.[5]

  • Trade-offs: The primary drawback is potential steric hindrance that can slow down the reaction or limit the substrate scope to less bulky coupling partners. The synthesis of dicyclohexylphosphine oxide itself is also more involved than for the diphenyl or dimethyl analogues.

Experimental Protocols and Workflows

Trustworthy protocols are self-validating. The following section provides a representative, detailed methodology for the synthesis and subsequent C-H functionalization of a phosphine oxide-substituted pyrimidine, based on established literature procedures.

Protocol 1: Synthesis of 2-(Diphenylphosphoryl)pyrimidine

This protocol describes a typical Palladium-catalyzed cross-coupling reaction to install the directing group.

Materials:

  • 2-Chloropyrimidine

  • Diphenylphosphine oxide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To an oven-dried Schlenk flask, add 2-chloropyrimidine (1.0 mmol), diphenylphosphine oxide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-(diphenylphosphoryl)pyrimidine.

Protocol 2: Rh(III)-Catalyzed C-H Alkenylation of 2-(Diphenylphosphoryl)pyrimidine

This protocol illustrates the use of the installed directing group for a C-H functionalization reaction.

Materials:

  • 2-(Diphenylphosphoryl)pyrimidine (from Protocol 1)

  • 4-Phenyl-1-butene (alkene coupling partner)

  • [RhCpCl₂]₂ (Cp = pentamethylcyclopentadienyl)

  • Silver Hexafluoroantimonate (AgSbF₆)

  • Copper(II) Acetate (Cu(OAc)₂)

  • Anhydrous 1,2-Dichloroethane (DCE)

Procedure:

  • To an oven-dried Schlenk tube, add 2-(diphenylphosphoryl)pyrimidine (0.5 mmol), [RhCp*Cl₂]₂ (0.01 mmol), and AgSbF₆ (0.04 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DCE (2 mL). Stir at room temperature for 10 minutes.

  • Add 4-phenyl-1-butene (1.0 mmol) followed by Cu(OAc)₂ (1.0 mmol) as an oxidant.

  • Seal the tube and heat the reaction mixture to 80 °C for 16 hours.

  • Cool the reaction to room temperature, dilute with dichloromethane (DCM), and filter through Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the residue by column chromatography to obtain the C-H alkenylated pyrimidine product.

G Experimental Workflow cluster_synthesis Part 1: DG Installation cluster_functionalization Part 2: C-H Functionalization s1 Combine Reagents (Halopyrimidine, P(O)HPh₂, Pd Catalyst, Ligand, Base) s2 Inert Atmosphere (Argon Purge) s1->s2 s3 Add Anhydrous Solvent (e.g., Dioxane) s2->s3 s4 Heat Reaction (e.g., 100 °C, 12-24h) s3->s4 s5 Workup & Purification (Filtration, Chromatography) s4->s5 f1 Combine Substrate & Catalyst (Pyrimidine-P(O)Ph₂, Rh Catalyst) s5->f1 Isolated Pyrimidine-P(O)Ph₂ f2 Inert Atmosphere (Argon Purge) f1->f2 f3 Add Coupling Partner & Oxidant (Alkene, Cu(OAc)₂) f2->f3 f4 Heat Reaction (e.g., 80 °C, 16h) f3->f4 f5 Workup & Purification (Extraction, Chromatography) f4->f5

Caption: A typical two-stage workflow for synthesis and C-H functionalization.

Conclusion and Future Outlook

Phosphine oxides are robust and versatile directing groups for the C-H functionalization of pyrimidines. The choice between dimethyl-, diphenyl-, and dicyclohexylphosphine oxide derivatives allows researchers to tailor their synthetic strategy based on the specific goals of the project.

  • Dimethylphosphine oxide is ideal when enhancing solubility is a key consideration.

  • Diphenylphosphine oxide offers a reliable and versatile option for a broad range of transformations.

  • Dicyclohexylphosphine oxide provides the necessary steric bulk to control stereoselectivity in more advanced applications.

Future research in this field will likely focus on the development of novel, chiral phosphine oxide directing groups for asymmetric catalysis and the expansion of their application to more challenging C-H functionalization reactions, such as C-H amination and carboxylation.[5][7] The integration of these directing groups into flow chemistry and automated synthesis platforms also represents a promising avenue for accelerating drug discovery programs.

References

  • A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Accessed February 16, 2026.
  • New Approaches for Biaryl-Based Phosphine Ligand Synthesis via P O Directed C–H Functionalizations. Accounts of Chemical Research. Accessed February 16, 2026. Available from: [Link]

  • Visible-Light-Induced Highly Site-Selective Direct C–H Phosphorylation of Pyrrolo[2,3-d]pyrimidine Derivatives with H-Phosphine Oxides. The Journal of Organic Chemistry. Accessed February 16, 2026. Available from: [Link]

  • Experimental and Computational Studies on the Mechanism of N-Heterocycle C-H Activation by Rh(I)/PCy3. PMC. Accessed February 16, 2026. Available from: [Link]

  • Synthesis of Mixed Phosphine–Phosphine Oxide Ligands by Rh(I)‐Catalyzed C H Bond Alkylation. ResearchGate. Accessed February 16, 2026. Available from: [Link]

  • Phosphine Oxides (−POMe 2 ) for Medicinal Chemistry: Synthesis, Properties, and Applications. ResearchGate. Accessed February 16, 2026. Available from: [Link]

  • Synthesis of Phosphorus(V)-Substituted Six-Membered N-Heterocycles: Recent Progress and Challenges. MDPI. Accessed February 16, 2026. Available from: [Link]

  • Ir(III)-Catalyzed Direct C–H Functionalization of Arylphosphine Oxides: A Strategy for MOP-Type Ligands Synthesis. Organic Letters. Accessed February 16, 2026. Available from: [Link]

  • Ligand Design - The Ackermann Group. Universität Göttingen. Accessed February 16, 2026. Available from: [Link]

  • The synthesis and applications of phosphines. ResearchGate. Accessed February 16, 2026. Available from: [Link]

  • (E)-Methyl 3-(2-amino-4-chloro-6-morpholinopyrimidin-5-yl)acrylate. MDPI. Accessed February 16, 2026. Available from: [Link]

  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti‐Inflammatory Agents: Design, Synthesis, and … OUCI. Accessed February 16, 2026. Available from: [Link]

  • 5-Cyclohexyl-1,3-diphenyl-1,3,5-diazaphosphinane, its phosphine oxide, and its [NiCl2L2] complex. PMC. Accessed February 16, 2026. Available from: [Link]

  • Phosphine Oxide Indenoquinoline Derivatives: Synthesis and Biological Evaluation as Topoisomerase I Inhibitors and. Semantic Scholar. Accessed February 16, 2026. Available from: [Link]

Sources

Safety Operating Guide

(5-Bromopyrimidin-2-yl)dimethylphosphine oxide: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

(5-Bromopyrimidin-2-yl)dimethylphosphine oxide is a functionalized heteroaromatic building block containing both organophosphorus and organohalogen (bromine) moieties.

Immediate Disposal Classification:

  • Primary Waste Stream: Halogenated Organic Waste .

  • Destruction Method: High-temperature incineration with acid gas scrubbing.

  • Drain Disposal: STRICTLY PROHIBITED .

Operational Criticality: Unlike simple phosphines, the phosphine oxide moiety (


) is thermodynamically stable and does not require oxidative quenching (e.g., bleach treatment) prior to disposal. However, the presence of the bromine atom mandates segregation from non-halogenated solvents to prevent the contamination of fuel-blending waste streams, which would incur significant regulatory fines and disposal cost overages.

Hazard Characterization & Pre-Disposal Assessment

Before handling waste, verify the state and purity of the material. This compound presents specific structural alerts that dictate its waste profile.

FeatureChemical MoietyDisposal Implication
Halogen Content Bromine (-Br)Mandatory Segregation. Upon incineration, generates Hydrogen Bromide (HBr). Must be sent to a facility with caustic scrubbers.
Heterocycle Pyrimidine RingNitrogen content generates NOx during combustion.
Phosphorus Dimethylphosphine OxideGenerates

(phosphorus pentoxide) upon incineration. Requires particulate capture.
Stability Phosphine Oxide (

)
High Stability. Unlike chlorophosphines or alkyl phosphines, this is not pyrophoric and does not require deactivation.
GHS Safety Snapshot
  • Signal Word: Warning

  • Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

  • PPE Requirements: Nitrile gloves (double-gloving recommended for solutions), safety glasses with side shields, and lab coat. Handle in a fume hood.

Waste Segregation & Compatibility[1]

Proper segregation is the single most effective safety measure. You must prevent the mixing of this brominated compound with incompatible waste streams.

Compatibility Matrix

Rule of Thumb: Treat as a "Halogenated Solvent/Solid" for compatibility purposes.

Waste StreamCompatibilityMechanism / Risk
Halogenated Solvents (DCM, Chloroform)COMPATIBLE Preferred liquid waste stream.
Non-Halogenated Solvents (Acetone, Hexane)INCOMPATIBLE Contaminates the "fuel blending" stream. Bromine corrodes standard incinerators.
Strong Oxidizers (Nitric Acid, Peroxides)DANGEROUS Potential for violent oxidation of the pyrimidine ring or methyl groups.
Strong Reducers (LiAlH4, Na Metal)DANGEROUS Risk of debromination or reduction of the phosphine oxide (low probability but high consequence).

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagents, spill cleanup materials, contaminated gloves, or failed reaction solids.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated "Solid Waste" drum.

  • Primary Containment: Place the solid material into a clear polyethylene bag. Seal the bag with tape or a zip tie.

  • Secondary Containment: Place the sealed bag into the HDPE jar.

  • Labeling:

    • Affix a hazardous waste label.[1][2]

    • Chemical Name: Write full name: "this compound".

    • Constituents: List "Organophosphorus solid, Brominated".

    • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Storage: Store in the Satellite Accumulation Area (SAA) away from oxidizers until pickup.

Protocol B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Applicability: Filtrates from recrystallization or reaction solvents containing the compound.

  • Solvent Identification: Determine the bulk solvent (e.g., Dichloromethane, THF, Ethyl Acetate).

  • Selection of Carboy:

    • If bulk solvent is Halogenated (e.g., DCM): Use the Halogenated Waste carboy.

    • If bulk solvent is Non-Halogenated (e.g., THF): You must still use the Halogenated Waste carboy because the solute contains Bromine.

    • Expert Note: Even trace amounts of bromine (often >1000 ppm) can disqualify a waste stream from being used as fuel. Always default to the Halogenated stream to ensure compliance.

  • Transfer: Pour waste into the carboy using a funnel in a fume hood. Do not overfill (leave 10% headspace).

  • Log Entry: Immediately record the addition on the waste log sheet attached to the carboy.

    • Entry: "Solvent (X%) + this compound (<5%)".

Protocol C: Spill Cleanup
  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear nitrile gloves, goggles, and an N95 dust mask (if outside a hood).

  • Containment:

    • Solid Spill: Do not dry sweep. Cover with wet paper towels to prevent dust generation, then scoop into a bag.

    • Liquid Spill: Absorb with vermiculite or spill pads.

  • Decontamination: Wipe the surface with a soap and water solution. The compound is likely polar/water-soluble.

  • Disposal: Treat all cleanup materials as Solid Hazardous Waste (Protocol A).

Waste Stream Decision Logic

The following diagram illustrates the decision-making process for segregating this specific compound to ensure regulatory compliance and safety.

WasteDisposal Start Start: (5-Bromopyrimidin-2-yl) dimethylphosphine oxide Waste StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Pure Compound StateCheck->Solid SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck HaloSolvent Yes (Halogenated) SolventCheck->HaloSolvent Yes NonHaloSolvent No (Non-Halogenated) SolventCheck->NonHaloSolvent No LiquidBin DISPOSAL BIN: Liquid Halogenated Waste HaloSolvent->LiquidBin ForceHalo CRITICAL STEP: Must segregate to HALOGENATED Stream due to Bromine content in solute NonHaloSolvent->ForceHalo ForceHalo->LiquidBin Bagging Double Bag in Polyethylene Solid->Bagging Labeling Label: 'Toxic, Brominated, Organophosphorus Solid' Bagging->Labeling SolidBin DISPOSAL BIN: Solid Hazardous Waste (Lab Pack) Labeling->SolidBin

Figure 1: Waste segregation decision tree highlighting the critical requirement to divert non-halogenated solutions to the halogenated waste stream due to the solute's bromine content.

Regulatory & Logistics Information

When preparing the waste manifest or communicating with your waste vendor (e.g., Veolia, Clean Harbors, Triumvirate), use the following descriptors.

  • RCRA Classification: This compound is not specifically "P" or "U" listed. It is regulated as a Characteristic Waste if it exhibits toxicity, but generally falls under "Non-regulated chemical waste" unless mixed with listed solvents.

  • DOT Shipping Name (Generic):

    • Solid: UN 3464, Organophosphorus compound, solid, toxic, n.o.s. (this compound).

    • Liquid: Depends on the solvent (e.g., UN 1593 for Dichloromethane).

  • Destruction Technology: Incineration at >1100°C with 2-second residence time and rotary kiln capability is standard for brominated organics to ensure complete destruction of the heterocycle and capture of HBr/P2O5.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Segregation of Waste Streams. EPA.gov. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Bromopyrimidin-2-yl)dimethylphosphine oxide
Reactant of Route 2
(5-Bromopyrimidin-2-yl)dimethylphosphine oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.